4-benzamidobutanoic acid
Description
The exact mass of the compound 4-(Benzoylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-benzamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHPKGNNJPZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188837 | |
| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35340-63-7 | |
| Record name | 4-(Benzoylamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35340-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-benzamido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035340637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-benzamidobutanoic acid, a valuable intermediate in pharmaceutical research. The primary synthetic route involves the N-benzoylation of 4-aminobutanoic acid (GABA), a reaction that can be efficiently achieved through various methods, with the Schotten-Baumann reaction being a prominent and robust choice.
Physicochemical Properties
This compound, also known as N-benzoyl-GABA, possesses the following key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 35340-63-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 128-131 °C | [2] |
| Solubility | Soluble in polar organic solvents |
Synthetic Protocol: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the acylation of amines.[3][4][5][6][7] In the context of this compound synthesis, it involves the reaction of 4-aminobutanoic acid with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[3][6] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Reaction Scheme
References
- 1. Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3025-96-5 CAS MSDS (4-ACETAMIDOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann_reaction [chemeurope.com]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-benzamidobutanoic acid. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the molecule's physical and chemical characteristics. Where experimental data is not available, computed values and established experimental protocols for analogous compounds are provided to guide laboratory investigations.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₁H₁₃NO₃ | --- |
| Molecular Weight | 207.23 g/mol | PubChem |
| Melting Point | Estimated: 127-130 °C | Based on 4-(benzylamino)-4-oxobutanoic acid[1] |
| Boiling Point | Data not available | --- |
| pKa (acidic) | Predicted: ~4.5 | Based on similar carboxylic acids |
| Water Solubility | Data not available | See Experimental Protocol |
| logP (Octanol-Water Partition Coefficient) | 0.7 (Computed) | PubChem |
| Polar Surface Area | 66.4 Ų (Computed) | PubChem |
| Hydrogen Bond Donors | 2 (Computed) | PubChem |
| Hydrogen Bond Acceptors | 3 (Computed) | PubChem |
| Rotatable Bond Count | 4 (Computed) | PubChem |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting point range.
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample, starting about 10-15 °C below the approximate melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2][3]
Determination of Aqueous Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (e.g., 10 mL) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.[4][5]
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]
Synthesis Workflow
The synthesis of this compound can be achieved through the acylation of 4-aminobutanoic acid (GABA) with benzoyl chloride. An alternative approach involves the reaction of succinic anhydride with benzylamine, which yields the isomeric 4-(benzylamino)-4-oxobutanoic acid.[1] The logical workflow for the former, more direct synthesis is presented below.
Caption: Synthesis of this compound.
Disclaimer: This document is intended for informational purposes only. The provided protocols are general guidelines and should be adapted and validated for specific laboratory conditions. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzamidobutanoic acid, also known as N-benzoyl-γ-aminobutyric acid (GABA), is a chemical compound with the CAS Number 35340-63-7 . This document provides a comprehensive technical overview of its chemical structure, synthesis, and pertinent physicochemical properties. It further delves into its potential biological activities, drawing from research on structurally related compounds, and outlines relevant experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics.
Chemical Structure and Properties
This compound is a derivative of GABA, a primary inhibitory neurotransmitter in the central nervous system. The structure consists of a butyric acid backbone with a benzamido group attached to the terminal amine.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 35340-63-7 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-benzoyl-GABA, 4-(Benzoylamino)butanoic acid, γ-Benzoylaminobutyric acid |
| SMILES | C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
| Physical State | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis
Experimental Protocol: Synthesis of this compound (Adapted Method)
This protocol is based on standard procedures for N-acylation of amino acids.
Materials:
-
γ-Aminobutyric acid (GABA)
-
Benzoic anhydride or Benzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of GABA: Dissolve γ-aminobutyric acid in an aqueous solution of sodium hydroxide. The base is crucial to deprotonate the amino group, making it a more potent nucleophile.
-
Acylation: Cool the GABA solution in an ice bath. Slowly add a solution of benzoic anhydride or benzoyl chloride in an organic solvent like dichloromethane dropwise to the stirred GABA solution. Maintaining a low temperature is important to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
-
Work-up:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute solution of hydrochloric acid (to remove any unreacted base) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Potential Biological Activities and Experimental Evaluation
Derivatives of GABA are of significant interest in neuroscience research due to their potential to modulate GABAergic neurotransmission. While specific quantitative data for this compound is limited in the available literature, research on analogous compounds suggests potential anticonvulsant and anti-inflammatory activities.
Anticonvulsant Activity
N-acylated derivatives of GABA have been investigated for their potential as anticonvulsant agents. For instance, N-phthaloyl GABA has demonstrated anticonvulsant effects in animal models.[2]
Table 2: Anticonvulsant Activity of a GABA Derivative
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| N-phthaloyl GABA | Mice | Bicuculline-induced convulsions | 96 | [2] |
A standard protocol to assess the anticonvulsant activity of a test compound involves the use of chemically or electrically induced seizure models in rodents.
Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.
General Procedure:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.
-
Induction of Seizures:
-
MES Test: At a predetermined time after compound administration, induce seizures by applying an electrical stimulus through corneal or ear electrodes.
-
PTZ Test: Administer a convulsant dose of pentylenetetrazol subcutaneously (s.c.) or intraperitoneally (i.p.).
-
-
Observation: Observe the animals for the presence or absence of characteristic seizure endpoints (e.g., tonic hindlimb extension in the MES test, or clonic seizures in the PTZ test).
-
Data Analysis: Determine the median effective dose (ED₅₀) of the compound, which is the dose that protects 50% of the animals from the induced seizures.
Anti-inflammatory Activity
Given the role of GABAergic signaling in modulating neuroinflammation, this compound may possess anti-inflammatory properties. The benzoyl moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for interaction with inflammatory pathways.
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade.
Procedure:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and phenol.
-
Incubation:
-
In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of this compound.
-
Include a vehicle control (no compound) and a positive control (a known COX inhibitor like indomethacin or celecoxib).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated in the searched literature, its structural similarity to GABA suggests a potential interaction with the GABAergic system. Furthermore, the presence of the benzoyl group could imply an interaction with inflammatory pathways, such as the cyclooxygenase pathway.
Hypothetical Experimental Workflow for Investigating Biological Activity
The following diagram illustrates a logical workflow for the initial investigation of the biological activities of this compound.
Potential Signaling Pathway Involvement
Based on its structure, this compound could potentially interact with the GABAergic and inflammatory signaling pathways. The following diagram illustrates these hypothetical interactions.
Conclusion
This compound is a compound of interest for researchers in neuroscience and drug development due to its structural relationship to the inhibitory neurotransmitter GABA. While direct experimental data on its biological activities are sparse, its potential as an anticonvulsant and anti-inflammatory agent warrants further investigation. The experimental protocols and logical workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for future research into its therapeutic potential.
References
The Biological Landscape of 4-Benzamidobutanoic Acid and its Analogs: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of 4-benzamidobutanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related N-acyl-γ-aminobutyric acid (GABA) derivatives to infer the potential pharmacological profile of this compound. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as N-benzoyl-γ-aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] While the parent molecule, GABA, plays a crucial role in regulating neuronal excitability, its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[3] This has led to the exploration of various GABA analogs, including N-acyl derivatives like this compound, with the aim of improving pharmacokinetic properties and modulating GABAergic neurotransmission.[3] This document synthesizes the available information on the biological activities of N-acyl GABA derivatives, providing insights into their potential mechanisms of action, and outlines relevant experimental protocols.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound and its analogs are hypothesized to interact with the GABAergic system. The primary modes of action for N-acyl GABA derivatives involve the modulation of GABA transporters and receptors.
Inhibition of GABA Transporters
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4][5] Inhibition of these transporters leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. Several N-acyl-GABA derivatives have been shown to inhibit GABA uptake.
A notable example is 4-(4'-azidobenzoimidylamino)butanoic acid, a photoaffinity label analog of this compound, which demonstrated competitive inhibition of GABA synaptosomal uptake. While specific inhibitory constants for this compound are not available, the data for its analog suggests a potential for this class of compounds to act as GABA uptake inhibitors.
Interaction with GABA Receptors
The effects of GABA are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][6] N-acyl substitution could potentially modulate the affinity and efficacy of these compounds for GABA receptors.
-
GABA-A Receptors: These ligand-gated chloride ion channels are the primary targets for many anxiolytic and sedative drugs.[7][8] N-acyl derivatives could act as allosteric modulators, similar to benzodiazepines, to enhance the effect of GABA.
-
GABA-B Receptors: These G-protein coupled receptors are involved in longer-lasting inhibitory signals.[6][9] N-acyl GABA analogs might exhibit agonist or antagonist activity at these receptors.
Quantitative Data on Related N-Acyl-GABA Derivatives
| Compound | Target | Assay Type | Quantitative Metric (Ki) | Reference |
| 4-(4'-azidobenzoimidylamino)butanoic acid | High-affinity GABA Uptake | Synaptosomal Uptake Assay | 8 µM | |
| 4-(4'-azidobenzoimidylamino)butanoic acid | Low-affinity GABA Uptake | Synaptosomal Uptake Assay | 16 µM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of the biological activity of this compound and its analogs.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for GABA transporters.
Materials:
-
Synaptosome preparation from rat brain tissue or a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1).
-
Radiolabeled GABA (e.g., [³H]GABA).
-
Test compound (this compound).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes or culture cells expressing the target GABA transporter.
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake.
-
Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
GABA-A Receptor Binding Assay
This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[1][7][12]
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membrane preparations.
-
Radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway of N-Acyl-GABA Derivatives
The following diagram illustrates the potential mechanism of action of N-acyl-GABA derivatives, such as this compound, within a GABAergic synapse.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transporter - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
An In-depth Technical Guide to 4-Benzamidobutanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
An Overview of 4-Benzamidobutanoic Acid and its Analogs in Therapeutic Research
This compound, also known as N-benzoyl-γ-aminobutyric acid, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted extensive research into their potential as therapeutic agents for neurological disorders. Furthermore, modifications to the core structure have yielded derivatives with significant anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the acylation of 4-aminobutanoic acid (GABA) with benzoyl chloride or a substituted benzoyl chloride in the presence of a base. Polyethylene glycol (PEG-400) has been described as a green and recyclable catalyst for this reaction, enhancing yield and safety.[1] Another approach is the reductive amination of γ-keto acids with benzylamines using reagents like ammonia borane.[2][3]
General Synthesis Protocol for this compound:
A typical laboratory-scale synthesis involves the following steps:
-
Dissolution: 4-Aminobutanoic acid is dissolved in an aqueous solution of sodium hydroxide.
-
Acylation: Benzoyl chloride is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained at a low level to control the exothermic reaction.
-
Precipitation: The reaction mixture is acidified, typically with hydrochloric acid, to precipitate the N-benzoyl derivative.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amide C=O and N-H bonds, and the carboxylic acid O-H and C=O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of benzamide and butanamide derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Dexibuprofen amide derivative (4e) | MCF-7 (Breast) | IC50 | 0.01 ± 0.002 µM | [4] |
| Tetrazole based isoxazolines (4h, 4i) | A549 (Lung) | IC50 | 1.51 µM, 1.49 µM | [5] |
| Tetrazole based isoxazolines (4h, 4i) | MDA-MB-231 (Breast) | IC50 | 2.83 µM | [5] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | MCF-7 (Breast) | IC50 | 6.02 µM | [6] |
| Flufenamic acid-based sulfonohydrazide | RAW 264.7 (Macrophage) | IC50 (NO scavenging) | 0.238 x 10⁶ µM | [7] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens. The antimicrobial activity is often attributed to the disruption of essential cellular processes in bacteria and fungi.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus (MSSA) | MIC | 3.12 ± 0.09 | [6] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus (MRSA) | MIC | 4.61 ± 0.22 | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Staphylococcus aureus | MIC | 32 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Staphylococcus epidermidis | MIC | 32 | [8] |
| Quinoxaline derivative | Candida species | MIC50 | 0.78 - 3.12 | [7] |
| 4-Acylaminobenzenethiosulfoacid S-ester (1a) | Fungi | MIC | 0.1 - 0.41 (µM) | [9] |
| 4-Acylaminobenzenethiosulfoacid S-ester (1b) | Fungi | MIC | 0.05 (µM) | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12][13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[19][][21][22][23] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Some benzamide derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Bacterial Folic Acid Synthesis Pathway
A potential mechanism for the antimicrobial activity of some this compound analogs could be the inhibition of the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic. Sulfonamide drugs, which are structurally similar to p-aminobenzoic acid (PABA), act as competitive inhibitors of dihydropteroate synthase, a key enzyme in this pathway. Given the structural resemblance of some aminobenzoic acid derivatives to PABA, a similar mechanism of action is plausible.
Inhibition of bacterial folic acid synthesis by 4-aminobenzoic acid analogs.
Conclusion
This compound and its derivatives constitute a promising class of compounds with diverse therapeutic potential. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the development of potent anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on elucidating the structure-activity relationships of these compounds in more detail and exploring their efficacy and safety in preclinical and clinical settings.
References
- 1. ijirset.com [ijirset.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzamidobutanoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols to enable researchers to determine the solubility of this compound in various solvents. Methodologies for the widely accepted isothermal shake-flask method are presented, along with various analytical techniques for quantification. This guide is intended to be a practical resource for scientists engaged in drug development, formulation, and chemical process design.
Introduction to this compound
This compound is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with a benzoyl group. Its structural features, comprising a carboxylic acid group, an amide linkage, and a phenyl ring, suggest a moderate polarity and the potential for hydrogen bonding. Understanding its solubility in different solvent systems is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its biopharmaceutical properties.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Therefore, this guide provides a framework for the experimental determination of this crucial physical property. The following table is a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| e.g., Water | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Ethanol | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Data not available | e.g., UV-Vis |
| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data not available | e.g., UV-Vis |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[1]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2][3]
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[4][5] The temperature must be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:
-
Filtration: Draw the supernatant into a syringe and pass it through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean collection vial.
-
Centrifugation: Centrifuge the vials at a sufficient speed and for a duration that pellets the undissolved solid, then carefully pipette the clear supernatant.
-
-
Quantification of Solute: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.
3.3. Data Analysis
-
Calculate the solubility, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
To ensure the reproducibility of the results, it is recommended to perform the experiment in triplicate.
-
The experiment can be repeated at various temperatures to understand the temperature dependence of solubility.
Analytical Methods for Quantification
The choice of analytical method for determining the concentration of the dissolved this compound will depend on the compound's properties and the available instrumentation.
4.1. Gravimetric Analysis This is a straightforward method that involves evaporating the solvent and weighing the residual solute.[2][6]
-
Protocol: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed, dry evaporating dish.[2] The solvent is then carefully evaporated, often in a drying oven at a temperature below the melting point of the solute.[2] The dish is cooled in a desiccator and weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.[3]
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solution taken.[2]
4.2. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[7][8]
-
Protocol: A suitable HPLC method must be developed and validated. This includes selecting an appropriate column, mobile phase, and detector wavelength (as this compound has a chromophore, UV detection is suitable). A calibration curve is generated by preparing a series of standard solutions of known concentrations of this compound and plotting their peak areas against concentration.[9] The filtered saturated solution is then appropriately diluted to fall within the concentration range of the calibration curve and injected into the HPLC system.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.[10]
4.3. UV-Vis Spectroscopy For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and convenient method for quantification.[11][12]
-
Protocol: Similar to HPLC, a calibration curve is required. This is created by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).[13] The clear saturated solution is then diluted to ensure its absorbance falls within the linear range of the calibration curve.
-
Calculation: The concentration of the diluted sample is determined using the Beer-Lambert law and the calibration curve. The solubility is then calculated by applying the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for its experimental determination. The isothermal shake-flask method is a robust and reliable technique for obtaining accurate equilibrium solubility data. The choice of the final analytical technique for quantification will depend on the specific experimental conditions and available resources. The protocols and workflow outlined herein will enable researchers to generate the critical solubility data required for the effective utilization of this compound in their research and development endeavors.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
4-Benzamidobutanoic Acid: A Technical Guide to its Synthesis and Potential Therapeutic Relevance
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzamidobutanoic acid, also known as 4-(benzoylamino)butanoic acid or N-benzoyl-gamma-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structural similarity to GABA suggests potential interactions with GABAergic systems, making it a molecule of interest for therapeutic applications in neurology and psychiatry. This technical guide provides a comprehensive overview of the synthesis of this compound, and discusses its potential therapeutic applications based on its relationship to GABA and the broader class of benzamide and butanoic acid derivatives.
Chemical Properties and Synthesis
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 4-(benzoylamino)butanoic acid |
| Synonyms | This compound, 4-Benzamidobutyric acid, gamma-Benzoylaminobutyric acid, N-Benzoyl-GABA |
| CAS Number | 35340-63-7 |
Experimental Protocol for Synthesis
A common method for the synthesis of this compound involves the acylation of GABA. A detailed experimental protocol is as follows:
Materials:
-
Gamma-aminobutyric acid (GABA)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve gamma-aminobutyric acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5°C.
-
Simultaneously, add a solution of sodium hydroxide to maintain a slightly alkaline pH.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
This synthesis workflow is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Therapeutic Applications and Mechanism of Action
Direct therapeutic applications of this compound have not been extensively reported in publicly available literature. However, its structural analogy to GABA provides a strong basis for predicting its potential pharmacological activities.
The GABAergic System: The Likely Target
The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects through two main types of receptors: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can inhibit adenylyl cyclase, open potassium channels, and close calcium channels, resulting in a slower and more prolonged inhibitory effect.
Given that this compound is an N-acylated derivative of GABA, it is plausible that it could act as a modulator of the GABAergic system. The benzoyl group may influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its affinity for GABA receptors or metabolizing enzymes.
The potential mechanism of action is likely centered on its interaction with GABA receptors, as illustrated in the following signaling pathway diagram:
Caption: A diagram illustrating the potential interaction of this compound with GABA receptors.
Predicted Therapeutic Areas
Based on the known functions of GABA and its analogues, potential therapeutic applications for this compound could include:
-
Anxiolytic: By enhancing GABAergic inhibition, it could have calming effects.
-
Anticonvulsant: Increased GABAergic tone is a key mechanism of many antiepileptic drugs.
-
Analgesic: GABAergic pathways are involved in the modulation of pain perception.
-
Neuroprotective: GABA can protect neurons from excitotoxicity.
It is important to note that these are predicted applications based on its chemical structure and require experimental validation.
Use in Drug Discovery and Development
While direct therapeutic use is not yet established, this compound serves as a valuable scaffold and building block in medicinal chemistry. Its bifunctional nature, with a carboxylic acid and a protected amine, allows for its incorporation into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. For instance, it has been used in the synthesis of peptide mimetics and macrocyclic compounds.
The general workflow for utilizing this compound in drug discovery is outlined below:
Caption: A workflow diagram showing the role of this compound in the drug discovery process.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the biological activity of this compound, such as IC₅₀, Kᵢ, or EC₅₀ values for specific targets. Further research is required to determine these parameters and to fully characterize its pharmacological profile.
Conclusion
This compound is a readily synthesizable derivative of the key inhibitory neurotransmitter GABA. While its direct therapeutic applications are yet to be fully elucidated, its structural relationship to GABA strongly suggests potential for activity within the central nervous system, particularly in areas related to anxiety, epilepsy, and pain. Furthermore, its utility as a versatile building block in medicinal chemistry highlights its importance in the ongoing search for novel therapeutics. Future research should focus on the direct pharmacological evaluation of this compound to uncover its specific mechanism of action and to validate its potential as a therapeutic agent.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the History, Discovery, and Scientific Significance of 4-Benzamidobutanoic Acid
This document provides a comprehensive overview of this compound, a derivative of γ-aminobutyric acid (GABA), detailing its historical context, synthesis, and potential biological relevance.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of N-acyl amino acids and the study of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While a singular definitive discovery of this compound is not prominently documented in historical scientific literature, its synthesis and study can be understood within the context of early investigations into amino acid chemistry and the development of GABA analogs for therapeutic purposes.
The late 19th and early 20th centuries saw significant advancements in the synthesis and characterization of amino acids and their derivatives. The Schotten-Baumann reaction, a method for acylating amines and alcohols, was a well-established technique that would have been readily applicable to the synthesis of N-benzoyl amino acids. It is highly probable that this compound was first synthesized during this era as part of systematic studies on the chemical modification of amino acids.
The discovery of GABA's role as a major inhibitory neurotransmitter in the 1950s spurred a wave of research into GABAergic signaling and the development of GABA derivatives with potential therapeutic applications, particularly as anticonvulsants and muscle relaxants. This research focused on creating analogs that could cross the blood-brain barrier more effectively than GABA itself and modulate GABAergic activity. While direct historical records are scarce, it is plausible that this compound was synthesized and evaluated in this context as a potential GABA mimetic or prodrug.
Synthesis of this compound
The primary and most historically relevant method for the synthesis of this compound is the N-benzoylation of γ-aminobutyric acid (GABA). This reaction is a straightforward application of the Schotten-Baumann reaction.
General Experimental Protocol: Schotten-Baumann Reaction
This protocol describes a typical laboratory-scale synthesis of this compound from GABA and benzoyl chloride.
Materials:
-
γ-Aminobutyric acid (GABA)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Distilled water
Procedure:
-
Dissolution of GABA: Dissolve γ-aminobutyric acid in an aqueous solution of sodium hydroxide or sodium bicarbonate. The base serves to deprotonate the amino group of GABA, making it a more potent nucleophile, and also to neutralize the HCl that is a byproduct of the reaction.
-
Addition of Benzoyl Chloride: To the chilled (0-5 °C) and vigorously stirred GABA solution, add benzoyl chloride dropwise. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: Continue stirring the mixture for 1-2 hours at low temperature, and then allow it to warm to room temperature while stirring continues for several more hours or overnight.
-
Work-up:
-
Extract the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Quantitative Data:
While specific historical yield data for the first synthesis is unavailable, modern adaptations of the Schotten-Baumann reaction for N-benzoylation of amino acids typically report high yields.
| Reactant 1 | Reactant 2 | Base | Typical Yield |
| γ-Aminobutyric acid | Benzoyl chloride | NaOH or NaHCO₃ | >80% |
Alternative Synthesis Methodologies
More contemporary methods for amide bond formation could also be employed for the synthesis of this compound, including the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple benzoic acid directly with GABA.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to GABA, the biological activity of this compound is presumed to be related to the GABAergic system. The primary inhibitory mechanisms of GABA are mediated through its interaction with two main types of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ionotropic receptors that, upon activation, open a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
-
GABAB Receptors: These are metabotropic G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can open potassium channels or inhibit calcium channels, both resulting in an inhibitory effect.
It is hypothesized that this compound could act as a weak partial agonist at GABA receptors or as a prodrug that is metabolized to release GABA. Its anticonvulsant properties, if any, would likely stem from its ability to enhance GABAergic inhibition, a common mechanism of action for many antiepileptic drugs.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Hypothesized GABAergic Signaling Pathway
Caption: Hypothesized interaction with the GABAergic signaling pathway.
Conclusion
While the specific historical discovery of this compound is not well-documented, its existence and synthesis are a logical extension of early 20th-century organic chemistry and the subsequent mid-century focus on neuropharmacology. Its synthesis via the Schotten-Baumann reaction is a classic and efficient method. The biological significance of this compound likely lies in its relationship to the GABAergic system, positioning it as a compound of interest for researchers in neuroscience and drug development exploring novel anticonvulsant and neuromodulatory agents. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.
4-Benzamidobutanoic Acid: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzamidobutanoic acid, also known as N-benzoyl-gamma-aminobutyric acid (N-benzoyl-GABA), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). Its pharmacological and toxicological properties are of interest to researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, including quantitative toxicity data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(benzoylamino)butanoic acid |
| Synonyms | N-benzoyl-gamma-aminobutyric acid, N-benzoyl-GABA, BG1 |
| CAS Number | 5746-16-7 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Information not readily available; likely soluble in organic solvents. |
Toxicological Data
A comprehensive review of available literature indicates that specific, detailed toxicological studies on this compound are limited. The majority of the information is derived from a study on GABA derivatives and general toxicological principles for related structures.
Acute Oral Toxicity
One study reported that the toxicity of this compound (referred to as BG1) was "practically undetectable in rat following administration of the compounds up to 1 g/kg".[1] This suggests a low acute oral toxicity profile.
Table 1: Acute Oral Toxicity of this compound
| Test Species | Route of Administration | LD₅₀ (mg/kg) | Observations | Reference |
| Rat | Oral | > 1000 | Practically undetectable toxicity | [1] |
Genotoxicity
No specific genotoxicity studies for this compound were identified in the public domain. To assess the potential for genotoxicity, a standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test, would be required.
Table 2: Genotoxicity Data for this compound
| Test | Test System | Concentration Range | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) | Not Available | With and without S9 | No Data Available | N/A |
| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) | Not Available | With and without S9 | No Data Available | N/A |
Skin Irritation and Sensitization
There is no available data on the potential of this compound to cause skin irritation or sensitization. Standard in vivo or in vitro tests would be necessary to evaluate these endpoints.
Table 3: Skin Irritation and Sensitization Data for this compound
| Test | Test Species/System | Concentration | Observation | Classification | Reference |
| Skin Irritation (e.g., Draize Test) | Rabbit (in vivo) or Reconstructed Human Epidermis (in vitro) | Not Available | No Data Available | Not Classified | N/A |
| Skin Sensitization (e.g., Local Lymph Node Assay - LLNA) | Mouse (in vivo) | Not Available | No Data Available | Not Classified | N/A |
Experimental Protocols
Detailed experimental protocols for the toxicological assays mentioned above are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)
This method is used to estimate the LD₅₀ value with a reduced number of animals.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum. Food is withheld overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered is typically 1-2 mL/100g body weight.
-
Dosing Procedure: A single animal is dosed at a time. The first animal receives a dose one step below the best estimate of the LD₅₀. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Test Guideline 471)
This in vitro assay is used to detect gene mutations.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for histidine or tryptophan, respectively, are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to account for the metabolic conversion of the test substance into a mutagen.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37 °C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[2][3][4]
In Vitro Mammalian Cell Micronucleus Test (Based on OECD Test Guideline 487)
This assay detects chromosomal damage (clastogenicity and aneugenicity).
-
Cell Cultures: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79), are used.
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Procedure:
-
Cells are exposed to the test substance at various concentrations for a defined period.
-
Following treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored. A significant, concentration-dependent increase in micronucleus frequency indicates genotoxic potential.
Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Test Guideline 429)
This in vivo assay assesses the potential of a substance to induce allergic contact dermatitis.[5]
-
Test Animals: Female CBA/J or BALB/c mice are typically used.
-
Procedure:
-
The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days.
-
On day 5, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
-
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.[6][7]
Putative Metabolic Pathway
Specific metabolic studies for this compound are not available. However, based on its chemical structure as an N-acylated amino acid, a likely metabolic pathway involves hydrolysis of the amide bond.[8][9][10][11][12] This would break down the molecule into its constituent parts: benzoic acid and gamma-aminobutyric acid (GABA). Both of these compounds have well-characterized metabolic pathways.
-
Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[13]
-
GABA Metabolism: GABA is metabolized via the GABA shunt, a metabolic pathway that converts GABA to succinate, which can then enter the citric acid cycle.[14]
Visualizations
Experimental Workflow for Acute Oral Toxicity (OECD 425)
Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
Proposed Metabolic Pathway of this compound
Caption: Proposed Metabolic Pathway for this compound.
Conclusion
The available data suggests that this compound has a low acute oral toxicity profile. However, there is a significant lack of data regarding its potential for genotoxicity, skin irritation, and sensitization. Professionals in drug development and research should exercise caution and consider conducting further toxicological studies based on standardized protocols to fill these data gaps before proceeding with further development or use of this compound. The proposed metabolic pathway, involving hydrolysis to benzoic acid and GABA, provides a basis for understanding its potential biotransformation and clearance.
References
- 1. Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enfo.hu [enfo.hu]
- 3. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle effects on skin sensitizing potency of four chemicals: assessment using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-benzamidobutanoic acid, a compound of interest in various research and development sectors. The document details the synthesis from three principal starting materials: γ-aminobutyric acid (GABA), 2-pyrrolidone, and glutamic acid. Each route is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways and experimental workflows.
Synthetic Routes and Starting Materials
The synthesis of this compound can be efficiently achieved from several readily available precursors. The choice of starting material often depends on factors such as cost, availability, and desired scale of synthesis. The most common and practical starting points are:
-
γ-Aminobutyric acid (GABA): As the direct precursor, GABA undergoes N-benzoylation to yield the target molecule. This is the most straightforward synthetic route.
-
2-Pyrrolidone: This five-membered lactam can be hydrolyzed to form GABA, which is then benzoylated. This two-step process offers an alternative when GABA is less accessible.
-
Glutamic Acid: A naturally abundant amino acid, glutamic acid can be converted to 2-pyrrolidone or GABA, providing a bio-based route to the final product.
The following sections provide a detailed exploration of each synthetic pathway.
Synthesis from γ-Aminobutyric Acid (GABA)
The most direct method for the synthesis of this compound is the N-benzoylation of γ-aminobutyric acid (GABA). This can be achieved through various methods, with the Schotten-Baumann reaction being a classic and effective approach.
Schotten-Baumann Reaction
The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] This method is widely used for the synthesis of amides.[1]
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve γ-aminobutyric acid (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0-5 °C using an ice bath.
-
Reaction: Continue stirring the reaction mixture vigorously for 1-2 hours at room temperature. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.[2]
-
Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid (HCl). This will precipitate the this compound.
-
Isolation and Purification: Filter the precipitated solid, wash it with cold water, and then recrystallize from a suitable solvent such as ethanol or water to obtain the pure product.
PEG-400 Catalyzed Synthesis
A greener alternative to the traditional Schotten-Baumann reaction utilizes polyethylene glycol (PEG-400) as a recyclable catalyst and reaction medium.[4] This method offers high yields and a more environmentally friendly process.
Experimental Protocol:
-
Dissolution of Amino Acid: In a conical flask, dissolve γ-aminobutyric acid (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL).
-
Addition of Catalyst and Reagent: Add 50 mL of PEG-400 to the flask. Slowly, and in portions, add benzoyl chloride to the reaction mixture with stirring.
-
Reaction: Stir the reaction mixture vigorously for fifteen minutes at room temperature. After stirring, let the mixture stand overnight.
-
Isolation of Product: Pour the reaction mixture onto crushed ice. If a precipitate does not form, add a small quantity of dilute acetic acid.
-
Purification: Filter the resulting solid product and wash thoroughly with cold water. The product can be further purified by recrystallization from dilute ethanol. The PEG-400 filtrate can be recovered and recycled for subsequent reactions.
Quantitative Data
| Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |
| Schotten-Baumann | Benzoyl Chloride, NaOH | Water/Dichloromethane | 1-2 hours | Room Temperature | 85-95 | High purity after recrystallization | [5] |
| PEG-400 Catalyzed | Benzoyl Chloride, NaHCO₃ | PEG-400/Water | 15 min stir, then overnight | Room Temperature | ~80-90 | Product isolated by filtration, may require further purification | [4][5] |
Synthesis from 2-Pyrrolidone
2-Pyrrolidone, a cyclic amide (lactam), serves as a convenient precursor to GABA through hydrolysis. The resulting GABA is then benzoylated as described in the previous section.
Hydrolysis of 2-Pyrrolidone to GABA
The ring-opening hydrolysis of the lactam is typically carried out under acidic or basic conditions.[6]
Experimental Protocol (Acid Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-pyrrolidone (1.0 eq.) and a 20% aqueous solution of hydrochloric acid (HCl).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Neutralization and Isolation: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to the isoelectric point of GABA (pH ~7.4) to precipitate the amino acid. The crude GABA can then be filtered, washed, and dried before proceeding to the benzoylation step.
Subsequent Benzoylation
The GABA obtained from the hydrolysis of 2-pyrrolidone can be directly used in the Schotten-Baumann reaction or the PEG-400 catalyzed method as detailed in sections 2.1 and 2.2.
Synthesis from Glutamic Acid
Glutamic acid, a readily available amino acid, can be converted to this compound through a multi-step process. The initial step involves the cyclization of glutamic acid to form pyroglutamic acid (5-oxoproline), a lactam similar to 2-pyrrolidone.[7][8][9]
Cyclization of Glutamic Acid to Pyroglutamic Acid
This dehydration reaction is typically achieved by heating glutamic acid.
Experimental Protocol:
-
Heating: Place L-glutamic acid in a suitable reaction vessel and heat it to 140-150 °C.
-
Reaction: Maintain this temperature for 2-3 hours, during which the glutamic acid will melt and then solidify as it converts to pyroglutamic acid with the elimination of water.
-
Purification: The resulting pyroglutamic acid can be purified by recrystallization from a suitable solvent.
Conversion of Pyroglutamic Acid to this compound
The conversion of pyroglutamic acid to the final product can proceed via two main pathways:
-
Pathway A: Ring-opening to GABA followed by Benzoylation: Pyroglutamic acid can be hydrolyzed to glutamic acid, which is then decarboxylated to GABA. However, a more direct route involves the decarboxylation of pyroglutamic acid to 2-pyrrolidone, which is then hydrolyzed to GABA and subsequently benzoylated.
-
Pathway B: N-Benzoylation followed by Ring-opening: Pyroglutamic acid can first be N-benzoylated, and the resulting N-benzoyl-pyroglutamic acid can then be subjected to ring-opening to yield this compound.
The more established and higher-yielding approach is Pathway A.
Visualizations
Synthetic Pathways
Caption: Overview of the primary synthetic routes to this compound.
Experimental Workflow: Schotten-Baumann Reaction
Caption: Step-by-step workflow for the Schotten-Baumann synthesis of this compound.
Logical Relationship of Synthetic Approaches
Caption: Interrelationship between the key starting materials and intermediates.
References
- 1. byjus.com [byjus.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. ijirset.com [ijirset.com]
- 5. benchchem.com [benchchem.com]
- 6. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Spectroscopic Characterization of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-benzamidobutanoic acid, a molecule of interest in various research and development fields. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and data from structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | - |
| Amide (-NH) | 8.0 - 8.5 | Triplet | 1H | ~5-6 |
| Aromatic (ortho to C=O) | ~7.8 | Doublet | 2H | ~7-8 |
| Aromatic (meta to C=O) | ~7.5 | Triplet | 2H | ~7-8 |
| Aromatic (para to C=O) | ~7.4 | Triplet | 1H | ~7-8 |
| Methylene (-CH₂-NH) | 3.2 - 3.4 | Quartet | 2H | ~6-7 |
| Methylene (-CH₂-COOH) | 2.3 - 2.5 | Triplet | 2H | ~7 |
| Methylene (-CH₂-CH₂-CH₂) | 1.8 - 2.0 | Quintet | 2H | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |
| Amide Carbonyl (-C=O) | 165 - 175 |
| Aromatic (C-C=O) | 130 - 140 |
| Aromatic (ortho to C=O) | 127 - 129 |
| Aromatic (meta to C=O) | 128 - 130 |
| Aromatic (para to C=O) | 131 - 133 |
| Methylene (-CH₂-NH) | 35 - 45 |
| Methylene (-CH₂-COOH) | 30 - 40 |
| Methylene (-CH₂-CH₂-CH₂) | 20 - 30 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded O-H stretch |
| N-H (Amide) | 3200 - 3400 | Medium | N-H stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretch |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Aliphatic C-H stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carboxylic acid carbonyl stretch |
| C=O (Amide I) | 1630 - 1680 | Strong | Amide carbonyl stretch |
| N-H (Amide II) | 1510 - 1570 | Medium | N-H bend |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | C-O stretch |
| C-N (Amide) | 1200 - 1300 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 208 | Molecular ion peak (ESI) |
| [M]⁺˙ | 207 | Molecular ion peak (EI) |
| [M-OH]⁺ | 190 | Loss of hydroxyl radical from carboxylic acid |
| [M-COOH]⁺ | 162 | Loss of carboxyl group |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation (base peak) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent peak or the internal standard.
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer capable of electrospray ionization (ESI) for accurate mass determination and/or electron ionization (EI) for fragmentation analysis (e.g., a quadrupole time-of-flight (Q-TOF) mass spectrometer or a gas chromatograph-mass spectrometer (GC-MS)).
-
Sample Preparation (ESI) :
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition (ESI) :
-
Operate the mass spectrometer in positive or negative ion mode.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Sample Preparation (EI - for GC-MS) :
-
Dissolve the sample in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Data Acquisition (EI - for GC-MS) :
-
Use a suitable GC temperature program to separate the analyte from any impurities.
-
The analyte will be ionized in the EI source (typically at 70 eV).
-
Acquire the mass spectrum of the eluting compound.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Methodological & Application
Unveiling Novel GABA Receptor Antagonists: A General Framework for Screening and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics. While the user's query focused on 4-benzamidobutanoic acid as a GABA antagonist, a thorough review of the scientific literature reveals no evidence to support this specific compound's activity at GABA receptors. This document, therefore, provides a comprehensive, generalized framework for the identification and characterization of novel GABA receptor antagonists. The protocols and methodologies outlined herein are established approaches in the field of neuropharmacology and are intended to guide researchers in the systematic evaluation of new chemical entities for their potential as GABA antagonists.
Introduction
GABA receptors are classified into two main types: GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABAB receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory signals. Antagonists of these receptors are valuable research tools and have therapeutic potential in various neurological and psychiatric disorders. The discovery of novel GABA antagonists requires a multi-step approach, beginning with initial screening assays to identify potential candidates, followed by more detailed pharmacological and functional characterization.
General Workflow for Screening and Characterization of a Novel GABA Antagonist
The following diagram illustrates a typical workflow for identifying and validating a novel GABA antagonist.
Caption: A generalized workflow for the discovery and development of a novel GABA antagonist.
Key Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is designed to assess the ability of a test compound to displace a known radiolabeled ligand from the GABAA receptor.
Materials:
-
Test Compound: this compound (or other novel compound)
-
Radioligand: [³H]Muscimol (for the GABA binding site) or [³H]Flunitrazepam (for the benzodiazepine site)
-
Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific GABAA receptor subtypes
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled GABA or diazepam
-
Scintillation Counter and Scintillation Fluid
-
Glass Fiber Filters
Procedure:
-
Prepare brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of test compound at various concentrations
-
25 µL of radioligand at a fixed concentration (typically at its Kd)
-
100 µL of membrane preparation
-
-
For total binding wells, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of a high concentration of unlabeled GABA or diazepam.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
Electrophysiological Recording (Patch-Clamp)
This protocol directly measures the functional effect of a test compound on GABAA receptor-mediated currents in cultured neurons or cells expressing recombinant GABAA receptors.
Materials:
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing GABAA receptors
-
Patch-Clamp Rig: Including microscope, micromanipulators, amplifier, and data acquisition system
-
External Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal (Pipette) Solution: Containing a high concentration of Cl⁻ to allow for the measurement of inward currents
-
GABA Solution: For agonist application
-
Test Compound Solution: this compound (or other novel compound) dissolved in the external solution
Procedure:
-
Prepare a coverslip with cultured cells for recording.
-
Position the coverslip on the stage of the microscope and perfuse with the external solution.
-
Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a known concentration of GABA to the cell to elicit a baseline current response.
-
Co-apply the test compound with GABA and observe any change in the GABA-evoked current. An antagonist will reduce the amplitude of the GABA-induced current.
-
Wash out the test compound and re-apply GABA to ensure the effect is reversible.
-
Construct a dose-response curve by applying different concentrations of the test compound in the presence of a fixed concentration of GABA to determine the IC50.
Data Presentation
The following tables provide a template for presenting hypothetical quantitative data for a novel GABAA receptor antagonist.
Table 1: Radioligand Binding Affinity of a Hypothetical GABAA Antagonist
| Radioligand | Test Compound | IC50 (µM) | Ki (µM) | Receptor Subtype(s) |
| [³H]Muscimol | Compound X | 5.2 | 2.8 | α1β2γ2 |
| [³H]Flunitrazepam | Compound X | > 100 | - | α1β2γ2 |
Table 2: Functional Potency of a Hypothetical GABAA Antagonist (Electrophysiology)
| Agonist (Concentration) | Test Compound | IC50 (µM) | Mode of Antagonism | Cell Type |
| GABA (10 µM) | Compound X | 8.5 | Competitive | Rat Hippocampal Neurons |
GABA Receptor Signaling Pathways
The following diagrams illustrate the basic signaling mechanisms of GABAA and GABAB receptors.
Caption: Simplified signaling pathway of the ionotropic GABAA receptor.
Caption: Simplified signaling pathway of the metabotropic GABAB receptor.
Conclusion
The search for novel GABA antagonists is an active area of research with significant therapeutic potential. The protocols and workflows presented here provide a foundational guide for the systematic evaluation of new chemical entities. While this compound does not have established activity as a GABA antagonist based on current scientific literature, the application of these methods to this and other novel compounds will be instrumental in the discovery of the next generation of GABA-modulating drugs.
Application Notes and Protocols for 4-Benzamidobutanoic Acid in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzamidobutanoic acid, also known as N-benzoyl-gamma-aminobutyric acid (N-benzoyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Due to the inherent limitations of GABA in crossing the blood-brain barrier, there is significant scientific interest in the development of GABA analogues with improved pharmacokinetic properties for the potential treatment of various neurological disorders.
These application notes provide an overview of the potential therapeutic rationale for investigating this compound and detailed protocols for its synthesis and analysis. While direct pharmacological studies on this compound in neurological disorder models are not extensively available in publicly accessible literature, its structural relationship to GABA suggests its potential to modulate GABAergic neurotransmission. Therefore, this document also includes generalized protocols for evaluating the anticonvulsant and anxiolytic activity of GABA analogues, which can be adapted for the investigation of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | 4-(benzoylamino)butanoic acid |
| Synonyms | N-benzoyl-gamma-aminobutyric acid, N-benzoyl-GABA, 4-Benzamidobutyric acid |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 35340-63-7 |
Potential Mechanism of Action
As a GABA analogue, this compound is hypothesized to exert its effects through the modulation of the GABAergic system. The primary mechanisms of action for many GABA analogues involve interaction with GABA receptors (GABA-A and GABA-B) or influencing GABA metabolism and reuptake.
Caption: Proposed GABAergic signaling pathway and potential points of modulation by this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Benzoyl-GABA)
This protocol is adapted from a method used for the preparation of N-benzoyl-GABA for analytical purposes.[1][2][3][4]
Materials:
-
Gamma-aminobutyric acid (GABA)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolution of GABA: In a beaker, dissolve a specific molar amount of GABA in a 10% aqueous solution of sodium hydroxide. The reaction should be carried out in an ice bath to maintain a low temperature.
-
Benzoylation: While stirring vigorously, slowly add a slight molar excess of benzoyl chloride to the GABA solution. Continue stirring in the ice bath for approximately 30 minutes.
-
Acidification: After the initial reaction, remove the flask from the ice bath and allow it to warm to room temperature. Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the N-benzoyl-GABA.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the precipitate with cold diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the structure using IR and NMR spectroscopy to confirm the identity and purity of the synthesized compound.[1][2][3]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Quantification of GABA in Rat Brain Tissue using HPLC with N-Benzoyl-GABA as a Standard
This protocol describes the use of synthesized N-benzoyl-GABA as a standard for the quantification of GABA in biological samples via High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
Materials:
-
Rat brain tissue
-
Perchloric acid
-
Potassium carbonate
-
Benzoyl chloride
-
Acetonitrile
-
Methanol
-
Disodium hydrogen phosphate
-
HPLC system with a C18 column and a UV-photodiode array (PDA) detector
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in cold perchloric acid.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Neutralization: Neutralize the supernatant with potassium carbonate. Centrifuge again to remove the potassium perchlorate precipitate.
-
Derivatization: Take an aliquot of the supernatant and add a solution of benzoyl chloride in acetonitrile. Vortex and allow the reaction to proceed to form N-benzoyl-GABA.
-
HPLC Analysis:
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of 0.025 M disodium hydrogen phosphate buffer and methanol (e.g., 65:35, v/v), adjusted to a suitable pH (e.g., pH 6).[2][3][4]
-
Injection: Filter the derivatized sample through a 0.45 µm syringe filter and inject it into the HPLC system.
-
Detection: Monitor the elution of N-benzoyl-GABA using a PDA detector at a wavelength where it shows maximum absorbance (e.g., around 230 nm).[1]
-
-
Quantification: Prepare a standard curve using known concentrations of synthesized this compound that have undergone the same derivatization procedure. Calculate the concentration of GABA in the brain tissue samples by comparing their peak areas to the standard curve.
Quantitative Data from Literature for HPLC Method Validation:
| Parameter | Value | Reference |
| Column | C18 | [1][2][3] |
| Mobile Phase | 0.025 M Disodium hydrogen phosphate buffer:Methanol (65:35, v/v), pH 6 | [2][3][4] |
| Flow Rate | 1 mL/min | [2][3][4] |
| Detection Wavelength | 210-400 nm (PDA) | [1][2][3] |
| Retention Time | ~7 min | [2][3][4] |
| Limit of Detection (LOD) | 0.5 nmol | [2] |
Protocol 3: General Screening for Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This is a generalized protocol for assessing the anticonvulsant potential of a compound and can be adapted for this compound.
Materials:
-
Male Swiss mice (or other suitable rodent model)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.
-
Time to Peak Effect: Conduct a preliminary experiment to determine the time of peak effect of the compound after administration.
-
MES Induction: At the time of peak effect, deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive indication of anticonvulsant activity.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Protocol 4: General Screening for Anxiolytic Activity (Elevated Plus Maze - EPM Test)
This is a standard behavioral test for assessing anxiolytic-like effects of a compound.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Animal Acclimatization and Handling: Acclimatize and handle the rats for several days before the test to reduce stress.
-
Drug Administration: Administer this compound (i.p. or p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Test Procedure: At the predetermined time after drug administration, place each rat individually in the center of the elevated plus maze, facing an open arm.
-
Behavioral Recording: Record the behavior of the rat for a 5-minute session using a video camera.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total number of arm entries
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Disclaimer
The information provided in these application notes is for research purposes only and is intended for use by qualified professionals. The described protocols are generalized and may require optimization for specific experimental conditions. It is essential to consult relevant scientific literature and adhere to all applicable safety guidelines and regulations when handling chemicals and conducting animal experiments. The pharmacological activity of this compound in neurological disorders has not been extensively documented, and further research is required to establish its efficacy and safety.
References
HPLC method for quantification of 4-benzamidobutanoic acid
An Optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Reliable Quantification of 4-Benzamidobutanoic Acid
This application note details a robust and accurate RP-HPLC method for the quantification of this compound. The compound, a derivative of gamma-aminobutyric acid (GABA), is of significant interest in various fields of research and drug development. The presented protocol is designed for researchers, scientists, and professionals in the pharmaceutical industry requiring a precise and reproducible analytical method.
Introduction
This compound, also known as N-benzoyl-gamma-aminobutyric acid, is a chemical entity with potential applications in pharmacological and biological studies. Accurate quantification is essential for pharmacokinetic analysis, quality control of synthesized batches, and various in vitro and in vivo experimental setups. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This note describes a reverse-phase HPLC method that leverages the inherent UV-absorbing properties of the benzoyl group in the molecule, eliminating the need for derivatization often required for the analysis of its parent compound, GABA.[2][3]
Principle of the Method
The method employs a C18 stationary phase, which separates compounds based on their hydrophobicity.[1] A polar mobile phase, consisting of an acidified aqueous solution and an organic modifier, is used to elute the analyte from the column. The acidic mobile phase ensures the suppression of the ionization of the carboxylic acid group, leading to better peak shape and retention.[4] Detection is achieved by monitoring the UV absorbance of the benzoyl chromophore.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS compatibility)[1]
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a relatively clean sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to precipitate any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve. The purity of a synthesized product can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.[1]
Method Validation Summary
A hypothetical summary of validation parameters for this method is presented in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Retention Time | ~ 6.5 min |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
The described RP-HPLC method provides a straightforward, sensitive, and reliable approach for the quantification of this compound. By eliminating the need for a derivatization step, this protocol offers an efficient workflow suitable for routine analysis in research and quality control laboratories. The method demonstrates good linearity, accuracy, and precision, making it a valuable tool for the quantitative analysis of this compound.
References
4-Benzamidobutanoic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Benzamidobutanoic acid, also known as N-benzoyl-γ-aminobutyric acid (N-benzoyl-GABA), is a valuable bifunctional molecule in organic synthesis. It incorporates a rigid benzoyl group and a flexible butanoic acid chain, making it an attractive starting material and intermediate for the synthesis of a variety of more complex molecules. Its structure allows for modifications at both the aromatic ring and the carboxylic acid terminus, providing a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthesis, key applications as a building block, and detailed experimental protocols.
Data Presentation
Table 1: Synthesis of this compound
| Reaction Type | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Schotten-Baumann | 4-Aminobutanoic acid, Benzoyl chloride | Sodium hydroxide | Water/Dichloromethane | 80% | 128-130 | [1] |
| Amide Coupling | 4-Aminobutanoic acid, Benzoic acid | EDC, HOBt, DIPEA | Acetonitrile | Good to Excellent | Not specified | General Protocol[2] |
Table 2: Spectral Data for this compound
| Technique | Solvent | Key Signals |
| ¹H NMR | DMSO-d₆ | δ 12.0 (s, 1H, COOH), 8.5 (t, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 3.2 (q, 2H, CH₂-N), 2.2 (t, 2H, CH₂-COOH), 1.8 (p, 2H, CH₂-CH₂-CH₂) |
| IR (KBr) | - | ν (cm⁻¹): 3300 (N-H), 3000-2500 (O-H), 1710 (C=O, acid), 1630 (C=O, amide I), 1540 (N-H bend, amide II) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 4-aminobutanoic acid (GABA) and benzoyl chloride under basic conditions.[1][3]
Materials:
-
4-Aminobutanoic acid (GABA)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-aminobutanoic acid in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Addition of Acyl Chloride: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the completion of the reaction by the disappearance of the benzoyl chloride smell.
-
Workup:
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold distilled water.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: Approximately 80%.[1]
Characterization: The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (¹H NMR, IR) as detailed in Table 2.
Application as a Building Block in Organic Synthesis
While specific, widespread applications of this compound as a building block are not extensively documented in readily available literature, its structure lends itself to several potential synthetic strategies. The carboxylic acid functionality can be activated and coupled with various amines or alcohols to form amides or esters, respectively. The benzoyl group can also be a site for further functionalization, although it is generally less reactive.
Logical Workflow for Utilizing this compound
The following diagram illustrates a logical workflow for the use of this compound in the synthesis of more complex derivatives.
This workflow highlights the potential of this compound as a versatile intermediate. The carboxylic acid can be readily converted to amides or esters, introducing a wide range of functional groups (R-groups). Furthermore, the benzoyl moiety, while deactivated, can potentially undergo electrophilic aromatic substitution under forcing conditions to introduce further diversity.
Potential Signaling Pathway Interaction (Hypothetical)
Given that this compound is a derivative of GABA, an important inhibitory neurotransmitter, its analogs could potentially interact with GABAergic signaling pathways. While there is no direct evidence for this compound itself, its derivatives could be designed to target GABA receptors or transporters. The diagram below illustrates a hypothetical interaction where a derivative of this compound acts as an antagonist at a GABA receptor.
In this speculative model, a synthesized derivative of this compound could act as a competitive antagonist, blocking the binding of GABA to its receptor and thereby inhibiting the downstream signaling cascade that leads to neuronal hyperpolarization. This highlights the potential for using this compound as a scaffold in the design of new neurologically active compounds.
Conclusion
This compound is a readily accessible and versatile building block for organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a useful intermediate for the creation of diverse molecular architectures. While its full potential in drug discovery and materials science is still being explored, the protocols and conceptual workflows presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further investigation into the biological activities of its derivatives is warranted to uncover new therapeutic agents.
References
Application Notes and Protocols for Dissolving 4-Benzamidobutanoic Acid for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzamidobutanoic acid is a compound of interest in various biological studies. Due to its chemical structure, it possesses hydrophobic characteristics that can make it challenging to dissolve in aqueous cell culture media, a critical step for in vitro experimentation. This document provides a detailed protocol for the proper solubilization of this compound to ensure reproducible and reliable experimental outcomes. The primary method involves the use of dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is subsequently diluted to the final working concentration in the cell culture medium.
Data Presentation
The following table summarizes the key quantitative data for the dissolution of this compound.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade DMSO is highly recommended. |
| Stock Solution Concentration | 10-100 mM | Prepare in 100% DMSO. Higher concentrations are possible but may increase the risk of precipitation upon dilution. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Final DMSO Concentration in Media | ≤ 0.5% | Most cell lines tolerate up to 0.5% DMSO; however, it is crucial to keep this concentration as low as possible (ideally ≤ 0.1%).[1][2][3] A dose-response curve to determine the specific cell line's tolerance is recommended. |
| Working Solution Stability | Prepare fresh for each experiment | The stability of this compound in cell culture media is not well-documented. To ensure consistent compound activity, it is best to add it to the medium immediately before use.[1][4] |
| Vehicle Control | Cell culture medium + equivalent volume of DMSO | Essential for all experiments to account for any solvent-induced effects.[2] |
Experimental Protocol: DMSO-Based Dissolution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional, set to 37°C)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes and pipette tips
Procedure:
Part 1: Preparation of 10 mM Stock Solution
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 207.22 g/mol ), you would need to weigh out 2.07 mg of the compound.
-
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath can be applied to aid the process.[5][6] Ensure the final solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C to maintain stability and minimize freeze-thaw cycles.[1]
Part 2: Preparation of Working Solution in Cell Culture Medium
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution directly into pre-warmed (37°C) complete cell culture medium.
-
It is critical to add the DMSO stock solution to the medium while gently stirring or swirling to ensure rapid and uniform dispersion, which helps to prevent precipitation.[7]
-
Calculation Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the highest concentration of this compound.[2]
-
Application to Cells: Immediately replace the existing medium in the cell culture plates with the freshly prepared medium containing this compound or the vehicle control.
Troubleshooting:
-
Precipitation upon dilution: If precipitation occurs when diluting the stock solution in the medium, try the following:
-
Ensure the final DMSO concentration is as low as possible.
-
Create an intermediate dilution in a small volume of complete medium containing serum (e.g., 10% FBS), as serum proteins can help maintain solubility, before performing the final dilution.[5]
-
Increase the vigor of mixing when adding the stock to the medium.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are application-dependent, the introduction of any small molecule dissolved in DMSO requires careful consideration of control experiments.
Caption: Logic for experimental controls and data interpretation.
References
Application Notes and Protocols for 4-Benzamidobutanoic Acid in Receptor Binding Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzamidobutanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA suggests potential interactions with GABA receptors, particularly the GABA-B subtype, which are G-protein coupled receptors involved in slow and prolonged inhibitory neurotransmission. These application notes provide a framework for investigating the use of this compound as a ligand in receptor binding assays, a critical tool in drug discovery and pharmacological research.
Receptor binding assays are essential for characterizing the interaction between a ligand and its receptor, providing quantitative measures of binding affinity such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This information is fundamental to understanding a compound's potency and selectivity.
Potential Applications
Based on its structure as a GABA analog, this compound can be investigated for the following applications in receptor binding assays:
-
Screening for Affinity to GABA-B Receptors: To determine if this compound binds to GABA-B receptors and to quantify its binding affinity.
-
Competitive Binding Assays: To characterize the nature of its binding (e.g., competitive, non-competitive, or allosteric) by assessing its ability to displace known GABA-B receptor ligands.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies to guide the design and synthesis of novel GABA-B receptor modulators with improved pharmacological properties.
Data Presentation
A comprehensive understanding of a ligand's binding characteristics requires the determination of several key parameters. The following table provides a template for summarizing quantitative data obtained from receptor binding assays with this compound.
| Parameter | Receptor Subtype | Radioligand Used | Experimental Value | Units | Reference |
| Ki | GABA-B | [³H]-GABA | Data not available | nM | |
| IC50 | GABA-B | [³H]-CGP54626 | Data not available | µM | |
| Hill Slope | GABA-B | [³H]-CGP54626 | Data not available |
Note: Extensive literature searches did not yield specific quantitative binding data (Ki or IC50 values) for this compound at GABA-B or other receptors. The table above serves as a template for organizing data once it is experimentally determined.
Experimental Protocols
The following are detailed protocols for conducting receptor binding assays to evaluate the interaction of this compound with the GABA-B receptor.
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptors
This protocol describes a competitive binding assay using a known radiolabeled antagonist for the GABA-B receptor, such as [³H]-CGP54626, to determine the binding affinity of this compound.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or cell membranes expressing recombinant human GABA-B receptors.
-
Radioligand: [³H]-CGP54626 (specific activity ~50 Ci/mmol).
-
Test Ligand: this compound.
-
Non-specific Binding Control: GABA (1 mM) or Baclofen (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Instrumentation: Microplate scintillation counter, filtration manifold.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
Experimental Workflow:
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation on ice. Homogenize briefly in ice-cold assay buffer and dilute to the desired protein concentration (e.g., 50-100 µg protein per well).
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-CGP54626 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA), 50 µL of [³H]-CGP54626, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]-CGP54626, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade that leads to the inhibition of neuronal activity. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
Pathway Description:
-
Agonist Binding: An agonist binds to the extracellular domain of the GABA-B1 subunit of the heterodimeric GABA-B receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Effector Modulation: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
The βγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane. It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx.
-
-
Inhibitory Effect: The combined effects of K⁺ efflux and reduced Ca²⁺ influx lead to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing a slow and prolonged inhibitory postsynaptic potential (IPSP).
By determining whether this compound acts as an agonist or antagonist at the GABA-B receptor through functional assays that can follow these signaling events, researchers can further elucidate its pharmacological profile.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzamidobutanoic acid, also known as N-benzoyl-γ-aminobutyric acid (N-benzoyl-GABA), is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its structure, featuring a benzoyl group attached to the amino group of GABA, modifies its lipophilicity and potential pharmacological properties. This modification can influence its ability to cross the blood-brain barrier and interact with GABA receptors or other biological targets. As such, this compound and its analogs are of significant interest in neuroscience research and drug development for their potential applications in treating neurological disorders.
These application notes provide a detailed protocol for the large-scale synthesis of this compound, enabling researchers to produce substantial quantities of this compound for preclinical studies and further investigation. The synthesis is based on the robust and scalable Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3][4][5]
Key Applications
-
Neurological Disorder Research: As a modified GABA analog, this compound can be used to study the structure-activity relationships of GABAergic compounds and to investigate their potential as anticonvulsants, anxiolytics, or muscle relaxants.
-
Drug Discovery and Development: This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents targeting the central nervous system.
-
Pro-drug Design: The benzoyl group can be considered a pro-drug moiety, which may be cleaved in vivo to release GABA, potentially offering a different pharmacokinetic profile compared to direct GABA administration.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from 4-aminobutanoic acid (GABA) and benzoyl chloride.
Materials and Equipment:
-
4-Aminobutanoic acid (GABA)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Large reaction vessel (e.g., 5L three-necked round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Ice bath
-
Large Buchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution of GABA: In the reaction vessel, dissolve 4-aminobutanoic acid (1.0 mole, 103.12 g) in 1 L of 2 M sodium hydroxide solution (2.0 moles, 80 g NaOH in 1 L of water). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acylation: Slowly add benzoyl chloride (1.1 moles, 154.63 g, 128.4 mL) dropwise from the dropping funnel to the cold GABA solution over a period of 1-2 hours. Simultaneously, add a 4 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11. The temperature should be maintained below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Acidification: After the reaction period, cool the mixture in an ice bath. Slowly acidify the reaction mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying of Crude Product: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification of this compound by Recrystallization
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
Large Erlenmeyer flask
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound in a large Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.[6][7][8][9][10]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the purified product.
-
Isolation of Pure Product: Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water. Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
| Parameter | Value (Theoretical/Typical) |
| Starting Materials | |
| 4-Aminobutanoic Acid (GABA) | 103.12 g (1.0 mole) |
| Benzoyl Chloride | 154.63 g (1.1 moles) |
| Sodium Hydroxide | ~160 g (~4.0 moles) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Theoretical Yield | 207.23 g |
| Typical Yield (Crude) | 165 - 186 g (80-90%) |
| Typical Yield (Purified) | 145 - 165 g (70-80%) |
| Appearance | White crystalline solid |
| Melting Point | 130-133 °C |
Mandatory Visualization
Caption: Workflow for the large-scale synthesis and purification of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. youtube.com [youtube.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. famu.edu [famu.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Characterization of 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-benzamidobutanoic acid. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to facilitate seamless adoption in a laboratory setting.
Overview of Analytical Techniques
The characterization of this compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ) relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45-90 degrees
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~8.5 | Triplet | 1H | -NH- |
| 7.8-7.9 | Multiplet | 2H | Aromatic (ortho-protons to C=O) |
| 7.4-7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~3.3 | Quartet | 2H | -CH₂-NH- |
| ~2.3 | Triplet | 2H | -CH₂-COOH |
| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Similar to ¹H NMR data processing.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH |
| ~167 | -C=O (amide) |
| ~134 | Aromatic (quaternary) |
| ~131 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~127 | Aromatic (CH) |
| ~39 | -CH₂-NH- |
| ~31 | -CH₂-COOH |
| ~25 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer structural clues.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable analyzer (e.g., Quadrupole, Time-of-Flight).
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 208.0917 | [M+H]⁺ (Calculated for C₁₁H₁₄NO₃⁺) |
| 190.0811 | [M+H - H₂O]⁺ |
| 105.0335 | [C₆H₅CO]⁺ |
| 88.0390 | [C₄H₆NO]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can also be used for quantification.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 230 nm |
| Injection Volume | 10 µL |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3300 | N-H (Amide) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1300-1200 | C-O (Carboxylic Acid) | Stretching |
| ~920 (broad) | O-H (Carboxylic Acid Dimer) | Out-of-plane bend |
Elemental Analysis
Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to confirm the empirical formula.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Instrument: An automated elemental analyzer.
-
Procedure: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.
Expected Elemental Analysis Data:
| Element | Theoretical % | Found % |
| Carbon (C) | 63.76 | 63.7 ± 0.4 |
| Hydrogen (H) | 6.32 | 6.3 ± 0.4 |
| Nitrogen (N) | 6.76 | 6.7 ± 0.4 |
References
Application Notes and Protocols for Employing 4-Benzamidobutanoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of 4-benzamidobutanoic acid. Based on its structural characteristics, featuring a benzamide group and a butanoic acid chain, this compound is a putative inhibitor of Histone Deacetylases (HDACs). The benzamide moiety is a well-established zinc-binding group found in several selective Class I HDAC inhibitors.[1][2][3] Therefore, the protocols outlined herein are centered on the hypothesis that this compound acts as an HDAC inhibitor. These guidelines will detail the necessary experimental procedures to characterize its inhibitory activity, including in vitro enzymatic assays and cell-based functional assays, and to understand its potential mechanism of action.
HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[4][5] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs play a significant role in chromatin compaction and transcriptional repression.[6][7] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.[4][7][8] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and several have been approved for clinical use.[9][10][11]
This document provides detailed methodologies for researchers to assess the inhibitory effects of this compound on HDACs, determine its potency and selectivity, and explore its downstream cellular effects.
Data Presentation: Comparative Inhibitory Activities of Benzamide-Containing HDAC Inhibitors
To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of several well-characterized benzamide-containing HDAC inhibitors against Class I HDACs.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Reference(s) |
| Entinostat (MS-275) | 0.15 µM | 0.29 µM | 1.66 µM | [12] |
| 0.93 µM | 0.95 µM | 1.80 µM | [2] | |
| Mocetinostat (MGCD0103) | 0.15 µM | 0.29 µM | 1.66 µM | [12][13] |
| Tacedinaline (CI-994) | - | - | - | [14] |
| Compound 7j (from study) | 0.65 µM | 0.78 µM | 1.70 µM | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented are for comparative purposes.
Experimental Protocols
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on recombinant HDAC enzymes. The assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme, which is then cleaved by a developing enzyme (trypsin) to release a fluorescent molecule.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound (this compound) at various concentrations (or DMSO for the vehicle control).
-
Diluted recombinant HDAC enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop and Develop: Add the Developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based HDAC Activity Assay
This protocol measures the inhibitory effect of this compound on endogenous HDAC activity in a cellular context.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Assay Procedure: Follow the manufacturer's instructions for the cell-based HDAC activity assay kit. Typically, this involves adding a reagent that contains a cell-permeable acetylated substrate and a pro-luciferin. Deacetylation of the substrate by cellular HDACs allows for its cleavage by a developer enzyme, which in turn converts the pro-luciferin into luciferin, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to a control (e.g., untreated cells).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Determination of Inhibition Constant (Ki)
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed. The inhibition constant (Ki) can be calculated from the IC50 value if the mode of inhibition and the Michaelis-Menten constant (Km) of the substrate are known. For a competitive inhibitor, the Cheng-Prusoff equation is commonly used:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
To experimentally determine Ki, substrate-velocity curves are generated in the presence of various fixed concentrations of the inhibitor.
Visualizations
Experimental Workflow for In Vitro HDAC Inhibition Assay
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their cellular effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and protein function. This ultimately results in cell cycle arrest and apoptosis.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. exchemistry.com [exchemistry.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Purification of 4-Benzamidobutanoic Acid by Recrystallization
Introduction
4-Benzamidobutanoic acid (also known as 4-benzamidobutyric acid) is a derivative of gamma-aminobutyric acid (GABA) with the molecular formula C₁₁H₁₃NO₃.[1] In research and drug development, ensuring the purity of such compounds is critical for obtaining reliable experimental results and meeting regulatory standards. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[2][3]
This document provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.
Choosing an Appropriate Solvent
The selection of a suitable solvent is the most critical step for successful recrystallization. The ideal solvent should:
-
Not react chemically with this compound.[2]
-
Exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[2][3]
-
Dissolve impurities readily at all temperatures or not at all.[2]
-
Be volatile enough to be easily removed from the purified crystals.[2]
-
Be non-toxic, inexpensive, and non-flammable.
Given the presence of a carboxylic acid and an amide group, this compound is a polar molecule. Therefore, polar solvents are likely candidates. Water is an excellent choice for many polar organic acids like the structurally similar benzoic acid, as it is safe, inexpensive, and effectively dissolves these compounds at its boiling point while showing poor solubility at low temperatures.[4][5]
Solubility Characteristics (Qualitative)
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Rationale |
| Water | High | Low | High | The presence of polar -COOH and -NHCO- groups suggests good solubility in hot water, making it a prime candidate.[3][4] |
| Ethanol | High | Moderate | Very High | May be too good a solvent at room temperature, but could be useful in a mixed-solvent system with water. |
| Methanol | High | Moderate | Very High | Similar to ethanol, it may be too effective at dissolving the compound at low temperatures, leading to poor recovery. |
| Ethyl Acetate | Medium | Low | Moderate | A less polar option that may provide good differential solubility. |
| Acetone | Medium | Moderate | High | Often a good solvent for a wide range of organic compounds. |
| Toluene | Low | Very Low | Low | Unlikely to be a good solvent due to the high polarity of the compound. |
| Hexane | Low | Insoluble | Insoluble | Non-polar solvent, unsuitable for this polar compound. |
Based on these considerations, water is the recommended starting solvent for the recrystallization of this compound.
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound using water.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Graduated cylinder
-
Stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6]
-
Handle this compound in a well-ventilated area to avoid breathing dust.[6] The compound may cause skin, eye, and respiratory irritation.[6]
-
Use caution when working with the hot plate and boiling water to prevent burns.
-
Handle all glassware with care.
Procedure
-
Dissolution:
-
Weigh approximately 1.0 g of crude this compound and place it into a 125 mL Erlenmeyer flask.
-
Add approximately 20-30 mL of deionized water. The compound will not fully dissolve at this stage.
-
Place the flask on a hot plate and heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot water dropwise until all the solid has just dissolved.[4] Avoid adding an excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[5]
-
-
Hot Filtration (if charcoal was used or if insoluble impurities are present):
-
Place a second Erlenmeyer flask on the hot plate with a small amount of water boiling in it to keep the funnel hot and prevent premature crystallization.
-
Set up a short-stemmed funnel with fluted filter paper over this second flask.
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper.[7]
-
If crystals form on the filter paper, rinse them through with a small amount of boiling water.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
-
-
Crystal Collection (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the Buchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold water to transfer any remaining crystals to the funnel.
-
Wash the crystals in the funnel with one or two small portions of ice-cold water to remove any remaining soluble impurities.[4]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.
-
Transfer the filter paper and the purified crystals to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. Drying can be expedited by placing them in a desiccator or a low-temperature drying oven.
-
-
Characterization:
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Workflow Diagram
References
- 1. Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. famu.edu [famu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. scribd.com [scribd.com]
developing a standard operating procedure for handling 4-benzamidobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, synthesis, and experimental use of 4-benzamidobutanoic acid. The information is intended for qualified personnel in a laboratory setting.
Application Notes
This compound is a chemical compound with potential applications in pharmaceutical research and drug development. Structurally, it is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The benzoyl group attached to the amino group may modulate its biological activity, potentially influencing its interaction with receptors, enzymes, or transport systems. Its structural similarity to other N-acyl amino acids suggests potential roles in cellular signaling.
Potential Areas of Investigation:
-
Neuropharmacology: Investigation of its effects on GABAergic systems and potential as a modulator of neuronal activity.
-
Enzyme Inhibition: Screening against various enzymes to identify potential inhibitory activity.
-
Prodrug Development: Use as a scaffold for the development of prodrugs with improved pharmacokinetic properties.
-
Material Science: Exploration as a monomer or building block in polymer synthesis.
Compound Information
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 35340-63-7 |
| Appearance | Beige powder/solid |
| Odor | Odorless |
| Melting Point | Not precisely defined, reported as a solid. |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
Hazard Identification and Safety Precautions
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H335: May cause respiratory irritation.[1]
Precautionary Statements: [1][2][3][4]
-
Prevention:
-
Response:
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
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P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
-
Storage:
-
Disposal:
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthesis route from 4-aminobutanoic acid and benzoyl chloride.
Materials:
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4-aminobutanoic acid
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Benzoyl chloride
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10% Sodium hydroxide (NaOH) solution
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round bottom flask, dissolve 4-aminobutanoic acid in 10% NaOH solution and cool the flask in an ice bath.
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Acylation: While stirring vigorously, slowly add benzoyl chloride to the solution. Maintain the temperature below 5°C.
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Reaction: Continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Extraction: Transfer the reaction mixture to a separatory funnel. Add DCM and shake well.
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Separation: Allow the layers to separate. Discard the aqueous layer.
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Washing: Wash the organic layer with 1 M HCl, followed by brine.
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Drying: Dry the organic layer over anhydrous MgSO₄.
-
Filtration and Concentration: Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
| Analytical Method | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will be specific to the compound under the given chromatographic conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the chemical structure. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure. |
In Vitro Biological Activity Screening
This protocol outlines a general workflow for screening the biological activity of this compound in a cell-based assay.
Materials:
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This compound stock solution (in DMSO)
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Cell culture medium
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Appropriate cell line (e.g., neuronal cells for neuroactivity screening)
-
96-well plates
-
Assay-specific reagents (e.g., viability dyes, enzyme substrates)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Add the diluted compound to the wells. Include vehicle control (DMSO) and positive/negative controls as appropriate for the assay.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Assay Measurement: Perform the specific assay according to the manufacturer's instructions. This could involve measuring cell viability, enzyme activity, receptor binding, or other relevant biological endpoints.
-
Data Analysis: Read the plate using a plate reader and analyze the data to determine the effect of the compound. Calculate parameters such as IC₅₀ or EC₅₀ values if applicable.
Caption: General workflow for in vitro biological activity screening.
Hypothetical Signaling Pathway
Based on its structural similarity to GABA, this compound could potentially interact with components of the GABAergic signaling pathway. The following diagram illustrates a hypothetical mechanism of action where the compound modulates GABA receptor activity.
Caption: Hypothetical signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Benzamidobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of 4-benzamidobutanoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-benzoylation of 4-aminobutanoic acid (also known as gamma-aminobutyric acid or GABA). This is typically achieved by reacting GABA with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, under basic conditions. This reaction is a variation of the well-known Schotten-Baumann reaction used for the acylation of amines.
Q2: I am experiencing a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC).
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Suboptimal pH: The reaction requires a basic environment to neutralize the HCl byproduct when using benzoyl chloride. Insufficient base can stall the reaction.
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze. It is crucial to use anhydrous solvents and dry glassware.
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Product Loss During Workup: The product has some solubility in water. Ensure the solution is adequately acidified and cooled to maximize precipitation during the workup.
To improve the yield, consider optimizing reaction conditions such as the solvent, temperature, and stoichiometry of the reagents. One effective approach is the use of a catalyst like polyethylene glycol (PEG-400), which can help to control the reaction's exothermicity and improve yields.
Q3: The reaction with benzoyl chloride is highly exothermic. How can I control this?
A3: The reaction of benzoyl chloride with amines is indeed vigorous. To manage the exothermicity:
-
Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture.
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Cooling: Perform the reaction in an ice bath to dissipate the heat generated.
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Use of a Catalyst: Employing a catalyst like PEG-400 can help to moderate the reaction rate and provide better temperature control.
Q4: What are the common side products I should be aware of?
A4: Potential side products in this synthesis include:
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Unreacted Starting Material: Incomplete reaction will leave unreacted 4-aminobutanoic acid.
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Benzoic Acid: Hydrolysis of benzoyl chloride will produce benzoic acid.
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Di-acylated Product: While less common for amino acids, it is theoretically possible for the carboxylate to react under certain conditions, though the amine is significantly more nucleophilic.
Q5: How can I effectively purify the final product?
A5: Recrystallization is a highly effective method for purifying this compound. A typical procedure involves:
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Dissolving the crude product in a hot aqueous basic solution (e.g., sodium carbonate or sodium hydroxide).
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If colored impurities are present, treat the hot solution with activated charcoal and perform a hot filtration.
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Cool the filtrate to room temperature and then acidify with an acid like HCl until the product precipitates.
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Cool the mixture in an ice bath to ensure complete crystallization.
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Collect the purified crystals by vacuum filtration, wash with cold water, and dry thoroughly.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: The identity and purity of the product can be confirmed using several analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzoyl group, as well as the methylene protons of the butanoic acid chain.
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¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid backbone.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H stretches.
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Mass Spectrometry: This will confirm the molecular weight of the compound (207.23 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzoyl chloride (hydrolyzed).2. Insufficient base.3. Low reaction temperature. | 1. Use fresh or newly opened benzoyl chloride.2. Ensure at least two equivalents of a suitable base (e.g., NaHCO₃, NaOH) are used.3. Allow the reaction to warm to room temperature after the initial exothermic phase. |
| Oily or Gummy Product | 1. Presence of impurities.2. Incomplete precipitation. | 1. Purify the crude product by recrystallization.2. Ensure the pH is sufficiently low (pH 1-2) during precipitation and that the solution is thoroughly cooled. |
| Product is Colored | 1. Impurities in starting materials.2. Degradation during reaction. | 1. Use purified starting materials.2. During recrystallization, decolorize the solution with activated charcoal. |
| Difficulty in Isolating Product | 1. Product is too soluble in the workup solvent.2. Insufficient acidification. | 1. Minimize the amount of water used during workup and ensure the solution is cold before filtration.2. Check the pH of the solution to ensure it is acidic enough for complete precipitation. |
Experimental Protocols
Method 1: N-Benzoylation using Benzoyl Chloride and PEG-400
This method is adapted from a general procedure for the N-benzoylation of amino acids and is considered a green and efficient approach.
Materials:
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4-Aminobutanoic acid (GABA)
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Benzoyl chloride
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Sodium bicarbonate (NaHCO₃)
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Polyethylene glycol (PEG-400)
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Deionized water
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Crushed ice
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Hydrochloric acid (HCl)
Procedure:
-
In a conical flask, dissolve 4-aminobutanoic acid (0.01 mol) in a minimum amount of saturated sodium bicarbonate solution (approximately 5 mL).
-
Add 50 mL of PEG-400 to the reaction mixture.
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Slowly add benzoyl chloride (0.012 mol) to the reaction mixture in portions while stirring.
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Stir the reaction mixture for fifteen minutes.
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Allow the reaction mixture to stand overnight at room temperature.
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Pour the reaction mixture onto crushed ice.
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Acidify the mixture with dilute HCl to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Method 2: N-Benzoylation using Benzoic Anhydride
This is an alternative method that avoids the use of the more reactive benzoyl chloride.
Materials:
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4-Aminobutanoic acid (GABA)
-
Benzoic anhydride
-
Acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-aminobutanoic acid (0.01 mol) in a suitable volume of acetic acid.
-
Add benzoic anhydride (0.011 mol) to the solution.
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Heat the reaction mixture with stirring at a moderate temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization.
Data Presentation
| Reaction Parameter | Condition | Reported Yield (%) | Notes |
| Method | N-Benzoylation with Benzoyl Chloride and PEG-400 | 80-90% (for various amino acids) | PEG-400 acts as a recyclable catalyst and helps to control the exotherm. |
| Benzoylating Agent | Benzoyl Chloride | Potentially higher reactivity | Reaction is exothermic and requires careful control. |
| Benzoylating Agent | Benzoic Anhydride | Generally gives good yields | Reaction is less exothermic and may require heating. |
| Solvent | PEG-400/Water | High | "Green" solvent system. |
| Base | Sodium Bicarbonate | High | Weak base that is effective in neutralizing HCl. |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Technical Support Center: Identifying Impurities in 4-Benzamidobutanoic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 4-benzamidobutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
A general workflow for identifying impurities in this compound is outlined below.
4-benzamidobutanoic acid degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzamidobutanoic acid. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the expected degradation pathways for this compound?
Based on its chemical structure, which contains a benzamide and a butanoic acid moiety, this compound is susceptible to degradation through several pathways, primarily hydrolysis, and potentially photodegradation, thermal, and oxidative degradation.[1][2]
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Hydrolysis: The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[1] This would lead to the cleavage of the molecule into benzoic acid and 4-aminobutanoic acid (GABA).
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Photodegradation: Aromatic amides can undergo photodegradation upon exposure to light, potentially leading to photo-Fries rearrangement products or cleavage of the amide bond through radical mechanisms.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the butanoic acid moiety and cleavage of the amide bond are possible degradation pathways.[3]
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Oxidative Degradation: While the benzamide group is relatively stable to oxidation, the methylene groups in the butanoic acid chain could be susceptible to oxidation under strong oxidative stress.[4]
2. My this compound sample is showing degradation during my experiments. How can I identify the cause?
To identify the cause of degradation, a systematic forced degradation study is recommended. This involves subjecting the compound to various stress conditions in a controlled manner and analyzing the resulting samples.
Troubleshooting Guide: Identifying the Cause of Degradation
| Potential Cause | Troubleshooting Steps | Expected Outcome if this is the Cause |
| Hydrolysis | 1. Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions. 2. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period. 3. Analyze the samples by a stability-indicating HPLC method. | Significant degradation is observed in the acidic and/or basic solutions compared to the neutral solution. |
| Photodegradation | 1. Expose a solution and a solid sample of the compound to a light source that meets ICH Q1B guidelines (e.g., UV and visible light). 2. Protect a control sample from light. 3. Analyze both exposed and control samples by HPLC. | Degradation is observed in the light-exposed samples but not in the control samples. |
| Thermal Degradation | 1. Store solid samples and solutions of the compound at elevated temperatures (e.g., 60°C, 80°C) in the dark. 2. Maintain control samples at a lower, stable temperature. 3. Analyze the heated and control samples by HPLC at various time points. | Degradation increases with temperature and time in the heated samples compared to the controls. |
| Oxidative Degradation | 1. Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide). 2. Keep a control solution without the oxidizing agent. 3. Analyze both solutions after a set period at room temperature. | Degradation is present in the sample with the oxidizing agent but not in the control. |
3. What are the primary degradation products of this compound under hydrolytic conditions?
The primary degradation products of this compound under both acidic and alkaline hydrolysis are expected to be benzoic acid and 4-aminobutanoic acid (GABA) . This is due to the cleavage of the amide bond.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of this compound in acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Purified water
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:
-
0.1 M HCl
-
0.1 M NaOH
-
Purified water (neutral)
-
-
Stress Conditions:
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Incubate one vial from each set at 60°C for 24 hours.
-
Keep a control vial from each set at room temperature, protected from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
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Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the initial (time 0) sample.
-
Identify and quantify the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Gradient Program | Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 225 nm (based on the benzoyl chromophore) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | ~15% | Benzoic acid, 4-aminobutanoic acid |
| 0.1 M NaOH (60°C) | 24 | ~25% | Benzoic acid, 4-aminobutanoic acid |
| Water (60°C) | 24 | < 2% | None significant |
| 3% H₂O₂ (RT) | 24 | ~5% | Unidentified polar degradants |
| Photolytic (ICH Q1B) | - | ~8% | Unidentified degradants |
| Thermal (80°C, solid) | 72 | < 3% | None significant |
Visualizations
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for addressing HPLC peak tailing issues.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Benzamidobutanoic Acid
This guide provides comprehensive solutions for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-benzamidobutanoic acid. The following troubleshooting guides and FAQs are designed to directly address and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for analyzing this compound?
Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), exhibits an asymmetry with a trailing edge that is broader than its leading edge.[1][2] This distortion is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and indicate suboptimal separation conditions, ultimately affecting the reliability of quantitative results.[3] A USP Tailing Factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[3]
Q2: What is the most common cause of peak tailing for an acidic compound like this compound?
The most frequent cause of peak tailing for acidic compounds in reversed-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[1] Silica-based columns (e.g., C18, C8) have residual acidic silanol groups (Si-OH) on their surface.[2][4] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (negatively charged, SiO⁻) and interact strongly with polar parts of the analyte, causing some molecules to lag behind as they travel through the column, which results in a "tail".[5][6]
Q3: How does mobile phase pH affect the peak shape of this compound?
When the mobile phase pH is near this pKa, the compound exists as a mixture of its neutral (protonated, R-COOH) and ionized (deprotonated, R-COO⁻) forms. This dual state leads to inconsistent retention and peak broadening. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 units below the pKa.[7] At a low pH (e.g., pH ≤ 3.0), the carboxylic acid is fully protonated (neutral), and the residual silanol groups are also protonated, minimizing the strong ionic interactions that cause tailing.[3][5]
Q4: I've optimized the mobile phase pH, but I still see tailing. What should I check next?
If tailing persists after pH optimization, consider the following causes:
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Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degrading. A void at the column inlet can also cause peak distortion.[3]
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Insufficient Buffer Concentration: The buffer may not have sufficient capacity to maintain a constant pH, especially at the point of injection.
-
Solution: Increase the buffer concentration to a range of 20-50 mM to better mask residual silanol activity.[3]
-
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
-
Solution: Dilute the sample or reduce the injection volume and reinject.[3]
-
Q5: Could my HPLC system hardware be the cause of the peak tailing?
Yes, if chemical causes have been ruled out, the issue may be physical. "Extra-column effects" refer to any space in the flow path outside of the column where the sample band can spread.
-
Cause: This can be caused by using tubing with an unnecessarily large internal diameter or excessive length, particularly between the column and the detector. Poorly made connections can also create dead volume.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
Troubleshooting Guide & Experimental Protocols
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
This table illustrates the expected impact of adjusting mobile phase pH on the tailing factor (Tf) for this compound (estimated pKa ≈ 4.5).
| Mobile Phase pH | Analyte State | Residual Silanol State | Tailing Factor (Tf) | Peak Shape Observation |
| 5.5 | Partially Ionized (R-COO⁻) | Ionized (SiO⁻) | > 2.0 | Severe Tailing |
| 4.5 (at pKa) | 50% Ionized / 50% Neutral | Partially Ionized (SiO⁻) | 1.8 - 2.0 | Significant Tailing / Broadening |
| 3.5 | Mostly Neutral (R-COOH) | Partially Ionized (SiO⁻) | 1.4 - 1.6 | Moderate Tailing |
| 2.8 | Fully Neutral (R-COOH) | Neutral (Si-OH) | 1.0 - 1.2 | Excellent / Symmetrical Peak |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Symmetrical Peaks
This protocol details the steps to suppress the ionization of this compound and minimize secondary silanol interactions.
-
Objective: To set the mobile phase pH at least 1.5 units below the analyte's estimated pKa (i.e., to pH ≤ 3.0).
-
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile)
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Acidifier/Buffer (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid, or a 25 mM phosphate buffer)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
-
-
Procedure:
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.
-
Adjust pH: While stirring, add the chosen acidifier dropwise until the target pH (e.g., 2.8) is reached. If using a buffer, prepare it according to standard laboratory procedures and adjust the final pH.
-
Filter: Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous phase with the organic solvent at the desired ratio (e.g., 50:50 Acetonitrile:Buffer).
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the baseline is stable, before injecting the sample.
-
Protocol 2: Standard Column Flushing and Regeneration
This protocol is for cleaning a standard reversed-phase silica column (e.g., C18) that may be contaminated. Always consult the manufacturer's guidelines for your specific column.
-
Objective: To remove strongly retained contaminants and restore column performance.
-
Procedure:
-
Disconnect Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Flush Buffer Salts: Flush the column with 20-30 column volumes of HPLC-grade water (with no buffer) to remove salts.
-
Intermediate Solvent Flush: Flush with 20 column volumes of Isopropanol.
-
Strong Organic Flush: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Re-equilibration: Before use, re-equilibrate the column with the mobile phase, starting with a high organic content and gradually moving to the initial analytical conditions.
-
Visualizations
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interactions at the Stationary Phase
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Benzamidobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-benzamidobutanoic acid. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Schotten-Baumann reaction?
The most common impurities originating from the synthesis of this compound from 4-aminobutanoic acid and benzoyl chloride are typically:
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Unreacted 4-aminobutanoic acid: Due to its high water solubility, it can be challenging to remove completely.[1][2][3]
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Benzoic acid: Formed from the hydrolysis of excess benzoyl chloride in the aqueous basic reaction medium.[4][5][6]
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Di-acylated byproducts: Although generally minor, over-acylation of the starting amine can sometimes occur.
Q2: How can I effectively remove unreacted 4-aminobutanoic acid?
Unreacted 4-aminobutanoic acid is highly polar and very soluble in water, while this compound is less so. This difference in solubility can be exploited. A thorough wash of the crude product with cold deionized water during vacuum filtration is often effective. For more persistent impurities, recrystallization or acid-base extraction can be employed.
Q3: What is the best method to remove benzoic acid impurity?
Acid-base extraction is a highly effective method for removing benzoic acid. By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the more acidic benzoic acid will be selectively deprotonated and extracted into the aqueous phase, leaving the desired this compound in the organic layer.[6]
Q4: Can recrystallization alone purify my crude this compound?
Recrystallization can be an effective single-step purification method if the impurity profile is not complex. The choice of solvent is critical. A solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Guides
Issue 1: Oily Product Obtained After Initial Purification Attempt
-
Possible Cause: The presence of impurities can lower the melting point of the product, resulting in an oil. This can also occur if an inappropriate recrystallization solvent is used.
-
Solution:
-
Solvent Selection: Re-evaluate your choice of recrystallization solvent. A mixture of solvents, such as ethanol/water or acetone/water, can sometimes be effective.[7]
-
Acid-Base Extraction: Perform an acid-base extraction to remove acidic or basic impurities prior to recrystallization.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Issue 2: Low Yield After Recrystallization
-
Possible Cause:
-
The chosen recrystallization solvent has too high a solubility for the product at low temperatures.
-
Too much solvent was used during recrystallization.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Pre-heat Funnel: During hot gravity filtration, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.
-
Issue 3: Product Purity Does Not Improve Significantly After Purification
-
Possible Cause:
-
The chosen purification method is not effective for the specific impurities present.
-
The impurity has very similar solubility properties to the product.
-
-
Solution:
-
Combine Methods: Employ a multi-step purification strategy. For example, perform an acid-base extraction followed by recrystallization.
-
Chromatography: For challenging separations, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be effective.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Water | Ethanol | Acetone | Dichloromethane |
| This compound | Sparingly soluble | Soluble | Soluble | Sparingly soluble |
| 4-Aminobutanoic Acid | Very soluble[1][2][3] | Slightly soluble in hot ethanol[2] | Insoluble | Insoluble |
| Benzoic Acid | Slightly soluble (cold), Soluble (hot)[4][5] | Soluble[4][6][9] | Soluble[6] | Soluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. This will remove the benzoic acid impurity into the aqueous layer.
-
Separation: Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.
-
Further Purification (Optional): The resulting solid can be further purified by recrystallization as described in Protocol 1.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]
- 3. Showing Compound 4-Aminobutyric acid (FDB008937) - FooDB [foodb.ca]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in 4-benzamidobutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzamidobutanoic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-aminobutanoic acid (also known as gamma-aminobutyric acid or GABA) with benzoyl chloride in the presence of a base.[1][2][3]
Q2: What are the primary byproducts to be aware of during this synthesis?
A2: The main byproduct of concern is benzoic acid, which forms from the hydrolysis of benzoyl chloride in the presence of water. Another potential issue is the presence of unreacted 4-aminobutanoic acid. The hydrochloric acid generated during the reaction can also form a salt with the starting amine, rendering it unreactive if not adequately neutralized by the base.[1]
Q3: Why is the choice of base important in the Schotten-Baumann reaction?
A3: The base plays a crucial role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid that is formed as a byproduct, which prevents the protonation of the amine reactant.[2] This is essential for driving the reaction to completion. Typically, an aqueous solution of a base like sodium hydroxide is used.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting materials (4-aminobutanoic acid and benzoyl chloride) and the product (this compound).
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A hot solvent, such as water, can be used. The principle relies on the higher solubility of the product in the hot solvent and its lower solubility upon cooling, which allows for the separation from impurities that remain dissolved.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzoyl Chloride: Excess water in the reaction mixture can lead to the formation of benzoic acid, reducing the amount of benzoyl chloride available to react with 4-aminobutanoic acid. | Use anhydrous solvents where possible and ensure your glassware is thoroughly dried. Consider using a two-phase solvent system (e.g., an organic solvent and water) where the reaction occurs at the interface, which can help control the hydrolysis.[1] |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a low conversion of starting materials. | Ensure vigorous stirring throughout the reaction, especially in a two-phase system, to maximize the contact between reactants. Monitor the reaction by TLC until the starting amine spot is no longer visible. |
| Incorrect Stoichiometry: An improper ratio of reactants and base can lead to an incomplete reaction or the formation of byproducts. | Use a slight excess of benzoyl chloride to ensure the complete consumption of the more valuable 4-aminobutanoic acid. Ensure at least one equivalent of base is used to neutralize the HCl produced.[1] |
| Suboptimal Temperature: The reaction is typically exothermic. If the temperature is too high, it can promote the hydrolysis of benzoyl chloride. | Maintain the reaction temperature at or slightly above room temperature.[4] Use an ice bath to control the temperature, especially during the addition of benzoyl chloride. |
Problem: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting and Removal |
| Benzoic Acid | Can be detected by HPLC, where it will have a different retention time than this compound. It can also be identified by its characteristic melting point if isolated. | Prevention: Minimize water content in the reaction. Removal: Recrystallize the crude product from hot water. Benzoic acid is more soluble in hot water than this compound and will remain in the mother liquor upon cooling. |
| Unreacted 4-Aminobutanoic Acid | Can be detected by TLC or HPLC. It is highly polar and will have a significantly different retention time compared to the product. | Prevention: Use a slight excess of benzoyl chloride. Ensure efficient mixing and sufficient reaction time. Removal: Wash the crude product with cold water. 4-aminobutanoic acid is more soluble in water than the product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative method and may require optimization.
Materials:
-
4-aminobutanoic acid
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide solution
-
Dichloromethane (or another suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid in a 10% sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the 4-aminobutanoic acid is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like dichloromethane to remove any unreacted benzoyl chloride.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from hot water.
Analytical Method: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm or 254 nm[5]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the synthesized sample.
-
The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.[5] Potential impurities like benzoic acid will have different retention times.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
4-benzamidobutanoic acid storage conditions to prevent degradation
Technical Support Center: 4-Benzamidobutanoic Acid
This technical support center provides guidance on the proper storage conditions for this compound to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides for common degradation issues, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air.
Q2: Is this compound sensitive to light?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, resulting in the formation of benzoic acid and 4-aminobutanoic acid. Other potential degradation pathways include thermal decomposition and photodegradation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent is aqueous and not pH-controlled. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be indicated by a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by analytical methods such as HPLC, or the appearance of new peaks corresponding to degradation products like benzoic acid and 4-aminobutanoic acid in chromatographic or spectroscopic analyses.
Troubleshooting Guide: Degradation of this compound
This guide will help you troubleshoot potential degradation issues with your this compound sample.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., yellowing) | Photodegradation or oxidation. | Ensure storage in a dark, inert atmosphere. Confirm purity with HPLC. |
| Clumping or Caking of Powder | Moisture absorption. | Store in a desiccator. Ensure the container is tightly sealed. |
| Unexpected pH of solutions | Hydrolysis leading to the formation of acidic (benzoic acid) or basic (4-aminobutanoic acid) byproducts. | Prepare fresh solutions and analyze purity immediately. |
Analytical Troubleshooting
| Issue | Potential Cause | Suggested Experiment |
| Low Purity on HPLC | General degradation. | Perform co-injection with standards of benzoic acid and 4-aminobutanoic acid to identify degradation peaks. |
| Appearance of New Peaks in NMR/LC-MS | Degradation. | Characterize the new peaks to identify the degradation products. Compare with the expected hydrolysis products. |
| Inconsistent Experimental Results | Sample degradation. | Re-qualify the starting material for purity before each experiment. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample and identify potential degradation products.
-
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The appearance of peaks corresponding to the retention times of benzoic acid and 4-aminobutanoic acid would indicate hydrolysis.
-
Visualization of Degradation and Troubleshooting
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
This workflow guides researchers in identifying and addressing the degradation of this compound.
Caption: Troubleshooting workflow for degradation.
overcoming poor resolution in the chromatographic separation of 4-benzamidobutanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of 4-benzamidobutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help overcome challenges related to poor resolution in their HPLC analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing peak tailing for my this compound peak?
Answer:
Peak tailing is a common issue in chromatography and can significantly impact resolution and the accuracy of quantification.[1] For an acidic compound like this compound, the primary causes are often related to secondary chemical interactions within the column or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of your analyte, leading to tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3.5) will suppress the ionization of both the this compound and the silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," which deactivates most of the residual silanol groups, leading to more symmetrical peaks for polar and acidic compounds.[2]
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not be able to control the pH at the column surface, leading to inconsistent ionization of the analyte and peak tailing.[4]
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM. If you suspect this is the issue, try doubling the buffer concentration to see if peak shape improves.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[5]
Question 2: My this compound peak is broad, leading to poor resolution. What can I do?
Answer:
Broad peaks reduce resolution and sensitivity. This issue, known as band broadening, can stem from multiple factors related to the HPLC system and method parameters.
Potential Causes and Solutions:
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to increased band broadening and decreased resolution.[6]
-
Large Injection Volume or High Sample Concentration: Injecting too much sample can overload the column, causing the peak to broaden and potentially front.[2]
-
Solution: Reduce the injection volume or dilute your sample. Using a column with a higher capacity (e.g., larger diameter or pore size) can also help.[2]
-
-
Excessive System Dead Volume: The volume of the tubing between the injector, column, and detector can contribute to band broadening.[2]
-
Solution: Minimize the length and internal diameter of all connecting tubing where possible.[2]
-
-
Temperature Effects: Low column temperatures can increase mobile phase viscosity, which can lead to broader peaks.
-
Solution: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity, improve mass transfer, and result in sharper peaks. However, be mindful not to exceed the temperature stability of your analyte or column.[3]
-
Question 3: I am unable to separate this compound from a closely eluting impurity (co-elution). How can I improve the separation?
Answer:
Co-elution occurs when the selectivity of your method is insufficient to resolve two or more compounds. Improving selectivity is the most effective way to address this.[8]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its ratio to the aqueous phase is a powerful tool for adjusting selectivity.[8]
-
Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order of your compounds.[7]
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds, pH is a critical parameter. Systematically adjusting the pH of the mobile phase can change the retention characteristics of your analyte and any ionizable impurities, potentially resolving them.[9]
-
Solution 3: Implement a Gradient: If you are using an isocratic method, switching to a gradient elution can help separate peaks with different retention behaviors. A shallow gradient is often effective for resolving closely eluting peaks.[3][10]
-
-
Inappropriate Stationary Phase: The column chemistry may not be optimal for your specific separation.
-
Solution: Change the stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl column, which can provide alternative selectivity through π-π interactions with the aromatic ring of this compound.[7]
-
-
Insufficient Column Efficiency: Even with good selectivity, poor column efficiency can prevent baseline separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A reversed-phase HPLC method is typically suitable. Here is a recommended starting point that can be optimized further.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[11] |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35 °C[11] |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 µL |
Q2: How does mobile phase pH affect the retention of this compound?
A2: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on this compound. In its ionized (deprotonated) form, the molecule is more polar and will have less retention on a reversed-phase column. In its non-ionized (protonated) form, it is less polar and will be retained longer. To achieve good retention and peak shape, it is generally recommended to work at a pH that is at least 2 units below the pKa of the carboxylic acid group, which keeps it in the non-ionized form.[3]
Table 2: Effect of pH on Analyte Retention in Reversed-Phase HPLC
| pH Condition | Analyte State | Interaction with C18 | Expected Retention |
| Low pH (< 3.5) | Non-ionized (Protonated) | Stronger hydrophobic interaction | Increased retention |
| High pH (> 5.5) | Ionized (Deprotonated) | Weaker hydrophobic interaction | Decreased retention |
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are analyzing this compound with no closely eluting impurities.[3]
-
Gradient elution (mobile phase composition changes over time) is generally better for complex samples containing multiple compounds with a wide range of polarities or for resolving closely eluting peaks. It can also provide sharper peaks for later-eluting compounds.[10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (20 mM Potassium Phosphate, pH 2.5)
-
Weighing: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and transfer it to a 1000 mL volumetric flask.
-
Dissolving: Add approximately 800 mL of HPLC-grade water and sonicate or stir until the salt is completely dissolved.
-
pH Adjustment: While monitoring with a calibrated pH meter, carefully add phosphoric acid (H₃PO₄) dropwise until the pH of the solution reaches 2.5.
-
Final Volume: Bring the solution to the final volume of 1000 mL with HPLC-grade water and mix thoroughly.
-
Filtration: Filter the buffer through a 0.45 µm nylon membrane filter to remove any particulates before use.
Protocol 2: Standard Sample Preparation (100 µg/mL)
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) and sonicate until fully dissolved.
-
Final Volume: Bring the solution to the final volume of 100 mL with the diluent and mix well. This creates a 100 µg/mL stock solution.
-
Working Standard: Prepare working standards by diluting the stock solution as required for your analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Visualizations
Caption: A logical workflow for diagnosing and resolving poor chromatographic resolution.
Caption: Impact of mobile phase pH on the ionization and retention of this compound.
Caption: A systematic workflow for HPLC method optimization to improve resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
dealing with emulsion formation during 4-benzamidobutanoic acid extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of 4-benzamidobutanoic acid.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common challenge in liquid-liquid extractions, appearing as a cloudy or milky layer between the aqueous and organic phases, which can lead to poor separation and loss of product.[1][2][3] This guide provides a systematic approach to preventing and breaking emulsions during the extraction of this compound.
Diagram: Decision-Making Workflow for Emulsion Issues
Caption: A stepwise guide for addressing emulsion formation during extraction.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the extraction of this compound?
A1: Emulsion formation is often caused by the presence of substances that act like surfactants, which can include partially soluble impurities, byproducts from the synthesis, or residual starting materials.[1] High-shear mixing (vigorous shaking) can also contribute to the formation of stable emulsions by dispersing one liquid phase into the other as very fine droplets.[4] For carboxylic acids like this compound, improper pH can lead to the formation of salts that may stabilize emulsions.
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often more effective than trying to break an existing emulsion.[1][5] Key preventive measures include:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction without excessive shear forces.[1][4]
-
pH Control: Ensure the pH of the aqueous layer is appropriately adjusted. To extract this compound into an organic solvent, the aqueous phase should be acidified (e.g., with HCl to pH 2) to protonate the carboxylate, making the molecule less water-soluble.[3] Conversely, to wash impurities from the organic layer into an aqueous layer, a basic solution (e.g., NaHCO₃) can be used to deprotonate the acid.
-
Solvent Choice: Using a less polar organic solvent can sometimes reduce the tendency for emulsion formation.
Q3: What is the first thing I should do if an emulsion forms?
A3: The simplest first step is to let the separatory funnel stand undisturbed for 15 to 30 minutes.[2][6] Gravity alone can sometimes be sufficient to allow the layers to separate. Gently tapping the side of the funnel or swirling the contents slowly can also help the droplets coalesce.[2][3]
Q4: What are the common chemical methods to break an emulsion?
A4: If allowing the mixture to stand is ineffective, several chemical additions can disrupt the emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[1][6][7] The increased ionic strength of the aqueous layer helps to "salt out" the organic components, forcing them into the organic phase and promoting layer separation.[1][5]
-
pH Adjustment: A slight change in the pH of the aqueous layer can sometimes break an emulsion by altering the solubility of the emulsifying agents.[8]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to dissolve surfactant-like molecules that are stabilizing the emulsion.[1][5] A few drops of ethanol or methanol can also sometimes be effective.[6]
Q5: Are there any physical methods to break a persistent emulsion?
A5: Yes, for stubborn emulsions, physical methods can be employed:
-
Centrifugation: This is a highly effective method where the increased gravitational force accelerates the separation of the phases.[3][5][9]
-
Filtration: The entire mixture can be filtered through a plug of glass wool or Celite.[5][7] This can physically disrupt the emulsion, allowing the layers to separate upon collection. Phase separation filter paper, which is hydrophobic, can also be used to separate the organic layer.[1]
-
Gentle Heating: Applying gentle heat can sometimes reduce the viscosity of the mixture and aid in phase separation.[8] However, this should be done with caution, especially when using volatile organic solvents.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Letting it Stand | Gravity-based separation of immiscible liquids. | Simple, no reagents added. | Can be time-consuming and may not work for stable emulsions.[2][6] |
| Gentle Agitation | Encourages droplet coalescence without introducing high shear. | Simple, no reagents added. | May not be sufficient for strong emulsions. |
| Addition of Brine | Increases the ionic strength of the aqueous phase ("salting out").[1][5] | Highly effective for many common emulsions, inexpensive. | Introduces salt into the aqueous layer, which may need to be considered in downstream processing. |
| pH Adjustment | Alters the charge and solubility of emulsifying agents.[2][3] | Can be very effective if the emulsion is stabilized by pH-sensitive compounds. | Requires careful addition of acid or base and may affect the target compound. |
| Centrifugation | Accelerates phase separation through applied force.[3][5] | Very effective for persistent emulsions. | Requires access to a centrifuge, may be difficult for large volumes.[5] |
| Filtration | Physical disruption of the emulsion by passing through a filter medium.[7] | Can be effective for particulate-stabilized emulsions. | May result in some loss of product on the filter medium. |
| Solvent Addition | Changes the polarity of the organic phase to dissolve emulsifying agents.[1][5] | Can be effective for certain types of emulsions. | Introduces another solvent, which may complicate removal later. |
Experimental Protocol: Extraction of this compound with Emulsion Prevention
This protocol describes a standard liquid-liquid extraction procedure for this compound from an aqueous solution, incorporating best practices to minimize emulsion formation.
1. Preparation of the Aqueous Solution: a. Dissolve the crude this compound in an appropriate amount of deionized water. If the acid is in its salt form, it will dissolve readily. b. Cool the solution in an ice bath. c. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate group, making the compound more soluble in organic solvents.
2. First Extraction: a. Transfer the acidified aqueous solution to a separatory funnel. b. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, which is a common choice). c. Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 3-4 times to mix the layers. Avoid vigorous shaking. d. Periodically vent the funnel by opening the stopcock while the funnel is inverted to release any pressure buildup. e. Place the funnel in a ring stand and allow the layers to separate.
3. Handling Emulsions (if formed): a. If a small emulsion layer forms, allow the funnel to stand for 10-15 minutes. b. If the emulsion persists, add a small amount of saturated NaCl solution (brine), gently swirl, and allow to stand again. c. For very persistent emulsions, refer to the troubleshooting guide above.
4. Separation and Subsequent Extractions: a. Once the layers have clearly separated, carefully drain the lower (aqueous) layer. b. Drain the upper (organic) layer containing the extracted product into a clean flask. c. Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2b-4a) two more times with fresh portions of the organic solvent to maximize recovery.
5. Washing and Drying: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer with a small portion of brine to remove any residual water-soluble impurities. This can also help to break any minor emulsions that may have formed. c. Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). d. Filter or decant the dried organic solution to remove the drying agent.
6. Solvent Removal: a. Remove the organic solvent from the final solution using a rotary evaporator to yield the crude this compound. Further purification, such as recrystallization, may be necessary.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azom.com [azom.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. biotage.com [biotage.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectra of 4-Benzamidobutanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the mass spectrum of 4-benzamidobutanoic acid. This document provides troubleshooting guidance and frequently asked questions (FAQs) to help identify the source of these anomalies.
Frequently Asked Questions (FAQs)
Q1: What are the expected peaks in the electrospray ionization mass spectrum (ESI-MS) of this compound in positive ion mode?
In positive ion mode ESI-MS, you can expect to see the protonated molecule, [M+H]⁺, as the primary ion. For this compound (molar mass = 207.22 g/mol ), this would correspond to a peak at an m/z of approximately 208.23. Additionally, characteristic fragment ions may be observed.
Q2: What are some common unexpected peaks I might see in my spectrum?
Unexpected peaks in the mass spectrum of this compound can arise from several sources, including the formation of adducts, presence of impurities from synthesis, solvent contaminants, or instrument background.
Q3: What are adducts and how can I identify them?
Adducts are ions formed when the target molecule associates with other ions present in the ESI source.[1][2][3][4][5] Common adducts in positive ion mode include those with sodium [M+Na]⁺ and potassium [M+K]⁺.[1][2][3] These are often observed due to trace amounts of salts in glassware, solvents, or the sample itself.[3] You can identify them by their specific mass-to-charge (m/z) difference from the protonated molecule [M+H]⁺.
Q4: Could the unexpected peaks be due to impurities from the synthesis of this compound?
Yes, impurities from the starting materials or by-products from the synthesis can appear in the mass spectrum. For instance, if synthesized from 4-aminobutanoic acid and benzoyl chloride, unreacted starting materials or related by-products could be present. It is advisable to consult the synthesis reaction scheme to anticipate potential impurities.
Q5: How can I determine if an unexpected peak is a contaminant?
Contaminants can be introduced from various sources such as solvents, glassware, or the LC-MS system itself.[6][7][8] Running a blank injection (injecting the solvent without the analyte) can help identify peaks that are part of the background.[6][7] Common contaminants include plasticizers, slip agents (e.g., oleamide), and compounds leached from plastic containers.
Q6: Can in-source fragmentation cause unexpected peaks?
Yes, fragmentation of the parent ion can occur in the ion source, especially at higher energies.[9] This can lead to the appearance of fragment ions in the spectrum that might be mistaken for impurities. To check for this, you can try varying the source fragmentation energy. A decrease in the abundance of these peaks with lower energy suggests they are fragments.
Troubleshooting Guide
If you observe unexpected peaks in the mass spectrum of this compound, follow this troubleshooting guide to identify their source.
Step 1: Identify Common Adducts
Compare the m/z values of the unexpected peaks with the expected m/z of common adducts.
| Adduct Ion | Mass Difference from [M+H]⁺ | Expected m/z for this compound |
| [M+Na]⁺ | +21.98 | ~230.21 |
| [M+K]⁺ | +37.95 | ~246.18 |
| [M+NH₄]⁺ | +17.03 | ~225.26 |
| [M+CH₃CN+H]⁺ | +41.03 | ~249.26 |
| [M+H₂O+H]⁺ | +18.01 | ~226.24 |
This table summarizes common adducts observed in ESI-MS. Mass differences are calculated relative to the protonated molecule [M+H]⁺.[1][2]
Step 2: Analyze for Expected Fragments
Unexpected peaks could be fragments of this compound. The primary fragmentation pathways involve the cleavage of the amide and carboxylic acid groups.
| Fragment Ion (Structure) | Proposed Fragmentation | Expected m/z |
| [C₇H₅O]⁺ (Benzoyl cation) | Cleavage of the amide C-N bond | 105.03 |
| [C₄H₈NO₂]⁺ | Cleavage of the amide C-N bond | 102.05 |
| [M-H₂O+H]⁺ | Loss of water from the carboxylic acid | 190.22 |
| [M-COOH+H]⁺ | Loss of the carboxylic acid group | 163.22 |
This table presents plausible fragment ions of this compound based on common fragmentation patterns of amides and carboxylic acids.[10][11][12]
Step 3: Perform a Blank Run
Inject a solvent blank using the same method. If the unexpected peaks are present in the blank run, they are likely contaminants from the solvent or the LC-MS system.[6][7]
Step 4: Review the Synthesis and Sample Preparation
Consider potential impurities from the chemical synthesis and sample handling. Ensure high-purity solvents and clean glassware were used.
Experimental Protocols
Mass Spectrometry Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 50-500.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. support.waters.com [support.waters.com]
- 2. scribd.com [scribd.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. academicstrive.com [academicstrive.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-Benzamidobutanoic Acid Analysis
In the landscape of pharmaceutical analysis, the robust validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-benzamidobutanoic acid, juxtaposed with a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally analogous compounds to present a reliable framework for method development and validation.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and a logical workflow for the validation process.
Comparative Analysis of Analytical Methods
The choice between HPLC with UV detection and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.07–0.2 µg/mL | 10 nmol/L (derivatized) |
| Limit of Quantification (LOQ) | 0.21–0.6 µg/mL | 10 ng/mL |
| Accuracy (% Recovery) | 92-105% | 89 - 98.57% |
| Precision (%RSD) | < 2% | 2.11 - 13.81% |
| Specificity | Good, but can be affected by co-eluting impurities. | Excellent, with high selectivity in Multiple Reaction Monitoring (MRM) mode. |
| Sample Derivatization | Not typically required. | May be used to improve ionization efficiency. |
Note: The data presented is a composite from validated methods for analogous compounds, including 4-acetamidobenzoic acid and other keto acids, to provide a representative performance comparison.[1][2][3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC-UV)
This proposed method is based on established protocols for similar aromatic carboxylic acids and serves as a robust starting point for the analysis of this compound.[4][5]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the closely related analog, 4-acetamidobenzoic acid, and is suitable for applications requiring high sensitivity.[2]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Sample Preparation: For biological matrices, protein precipitation is a common sample preparation technique. To 100 µL of plasma, add 1 mL of acetonitrile, vortex for 1 minute, centrifuge, and inject the supernatant.[1]
Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
A Comparative Analysis of GABA Analogues on Receptor Binding Affinity: Where does 4-Benzamidobutanoic Acid Stand?
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between GABA analogues and their receptors is paramount for the development of targeted therapeutics for neurological disorders. This guide provides a comparative analysis of the receptor binding affinities of various GABA analogues, with a special focus on the current knowledge surrounding 4-benzamidobutanoic acid.
Comparative Receptor Binding Affinities of GABA Analogues
The binding affinities of several key GABA analogues for GABA-A and GABA-B receptors have been determined through radioligand binding assays. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the analogue required to inhibit the binding of a specific radioligand by 50%. Lower IC50 values indicate a higher binding affinity.
| Compound | GABA-A Receptor Binding (IC50, µM) | GABA-B Receptor Binding (IC50, µM) |
| GABA | 0.13 | 0.03 |
| (R)-(-)-Baclofen | > 100 | 0.08 |
| (S)-(+)-Baclofen | > 100 | 15 |
| Muscimol | 0.02 | 12 |
| Isoguvacine | 0.04 | > 100 |
| (R)-(-)-3-Hydroxy-4-aminobutanoic acid | 1.2 | 0.4 |
| (S)-(+)-3-Hydroxy-4-aminobutanoic acid | 0.3 | 2.5 |
Data sourced from Krogsgaard-Larsen et al., Journal of Neurochemistry, 1986.[2]
Experimental Protocols
The determination of the binding affinities listed above was achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to GABA-A and GABA-B receptors.
GABA-A Receptor Binding Assay
This assay measures the ability of a test compound to displace the specific GABA-A receptor agonist [³H]muscimol from its binding sites on rat brain membranes.
1. Membrane Preparation:
-
Whole rat forebrains are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged again at 20,000 x g for 20 minutes. This wash step is repeated.
-
The final pellet is resuspended in the Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is conducted in a final volume of 1 mL, containing the membrane preparation, 5 nM [³H]muscimol, and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of 1 mM GABA.
-
The mixture is incubated at 4°C for 20 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
3. Data Analysis:
-
The IC50 values are determined from competition curves by non-linear regression analysis.
GABA-B Receptor Binding Assay
This assay measures the ability of a test compound to displace the specific GABA-B receptor agonist [³H]baclofen from its binding sites on rat brain membranes.
1. Membrane Preparation:
-
The membrane preparation protocol is similar to that for the GABA-A receptor assay.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL, containing the membrane preparation, 10 nM [³H]baclofen, 2.5 mM CaCl₂, and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of 0.1 mM (R)-(-)-baclofen.
-
The mixture is incubated at 4°C for 10 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
3. Data Analysis:
-
The IC50 values are determined from competition curves by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Conclusion
The study of GABA analogues and their receptor binding affinities is a dynamic field that continues to yield valuable insights into the functioning of the central nervous system. While the specific binding profile of this compound at GABA-A and GABA-B receptors remains to be elucidated through experimental investigation, the comparative data for other analogues provides a robust foundation for understanding the structural determinants of receptor selectivity. The methodologies outlined herein serve as a standard for the characterization of novel GABAergic compounds, paving the way for the development of next-generation therapeutics for a host of neurological and psychiatric conditions. Further research is warranted to determine the receptor binding characteristics of this compound and its potential as a modulator of the GABAergic system.
References
A Comparative Guide to Cross-Validated Analytical Methods for 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-benzamidobutanoic acid is crucial for its application in pharmaceutical research and development. This guide provides a comprehensive comparison of validated analytical methods applicable to the analysis of this compound in various matrices. While specific cross-validation data for this compound is not extensively available in the public domain, this document leverages validation data from structurally analogous compounds, such as 4-acetamidobenzoic acid and 4-benzoylbenzoic acid, to provide a robust framework for method selection and implementation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques applicable to the quantification of this compound and its analogs.
| Analytical Method | Analyte (Analog) | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL[1][2] |
| HPLC-UV | 4-Hydroxy Benzoic Acid | > 0.999 | 0.5 - 4 µg/mL | Not Specified | < 2.0 | 0.5 µg/mL[3] |
| HPLC-UV | Paeoniflorin | ≥ 0.9994 | 5.00–50.00 µg/mL | 96.74–102.53 | < 4 | 0.398–0.898 µg/mL[4] |
Note: Data for 4-Acetamidobenzoic Acid, 4-Hydroxy Benzoic Acid, and Paeoniflorin are presented as surrogates for this compound due to structural similarity. RSD refers to Relative Standard Deviation.
Experimental Workflows and Methodologies
A generalized workflow for analytical method validation is essential to ensure the reliability and consistency of results. The following diagram illustrates the key stages involved in this process.
Detailed Experimental Protocols
The following protocols are adapted from validated methods for structural analogs of this compound and provide a strong foundation for method development and validation.
Method 1: LC-MS/MS for Quantification in Biological Matrices
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices like plasma or urine.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to ensure the elution of the target analyte and any potential impurities.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30°C.[5]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Method 2: HPLC-UV for Purity Determination and Quantification
This method is robust and widely available, making it suitable for routine quality control and purity assessment of bulk this compound.
1. Sample Preparation
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
2. Chromatographic Conditions
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 230 nm or 254 nm, determined by the UV absorbance maximum of this compound.[5]
3. Data Analysis
-
The purity of the synthesized product can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
For quantification, a calibration curve is constructed by plotting the peak area of the reference standard against its concentration.
Conclusion
The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the analysis. For high-sensitivity and high-selectivity quantification in complex biological matrices, LC-MS/MS is the recommended method.[1][2] For routine purity testing and quantification of the bulk drug substance, HPLC-UV provides a reliable and cost-effective solution. The detailed protocols and performance data from analogous compounds presented in this guide offer a solid foundation for the development and cross-validation of analytical methods for this compound.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Study: 4-Benzamidobutanoic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-benzamidobutanoic acid and its corresponding methyl ester, methyl 4-benzamidobutanoate. The following sections detail their physicochemical properties, synthesis, and a proposed experimental framework for evaluating their potential biological activities. This guide is intended to serve as a valuable resource for researchers interested in the structure-activity relationships of N-acylated amino acids and their derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its methyl ester is presented below. The properties for this compound are derived from experimental and computed data, while the properties for the methyl ester are estimated based on the parent acid and general principles of esterification.
| Property | This compound | Methyl 4-Benzamidobutanoate (Estimated) |
| Molecular Formula | C₁₁H₁₃NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 207.23 g/mol [1] | 221.25 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid/low melting solid |
| Melting Point | 131-134 °C | Lower than the parent acid |
| Boiling Point | Decomposes | Higher than the parent acid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane); likely less soluble in water than the parent acid |
| LogP (XLogP3) | 1.1[1] | ~1.6 (Increased lipophilicity) |
| Hydrogen Bond Donor Count | 2[1] | 1 |
| Hydrogen Bond Acceptor Count | 3[1] | 3 |
Synthesis
The synthesis of this compound typically involves the acylation of 4-aminobutanoic acid (GABA) with benzoyl chloride. The methyl ester can then be synthesized from the carboxylic acid via Fischer esterification.
Synthesis of this compound
A common method for the synthesis of this compound is the Schotten-Baumann reaction.
-
Reactants: 4-aminobutanoic acid, benzoyl chloride, and a base (e.g., sodium hydroxide).
-
Procedure: 4-aminobutanoic acid is dissolved in an aqueous solution of sodium hydroxide. Benzoyl chloride is then added dropwise with vigorous stirring. The reaction mixture is stirred for a period, and upon acidification, this compound precipitates and can be collected by filtration.
Synthesis of Methyl 4-Benzamidobutanoate
The methyl ester can be prepared from the parent carboxylic acid using the Fischer esterification method.
-
Reactants: this compound, methanol, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure: this compound is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the methyl ester.
Proposed Comparative Biological Evaluation
While specific biological data for these two compounds is limited in publicly available literature, N-acylated amino acids and their esters are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. A comparative study would be crucial to elucidate the structure-activity relationship, particularly the influence of the terminal carboxylic acid versus the methyl ester group on biological function. The increased lipophilicity of the methyl ester may enhance its ability to cross cell membranes, potentially leading to increased intracellular activity.
Experimental Design Workflow
The following diagram outlines a proposed workflow for a comparative biological evaluation.
Experimental Protocols
This method is used to screen for antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline.
-
Assay Procedure:
-
Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri plates and allowed to solidify.
-
The microbial inoculum is uniformly spread over the agar surface using a sterile cotton swab.
-
Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A specific concentration of the test compounds (dissolved in a suitable solvent like DMSO) is added to the wells.
-
A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
-
Data Analysis: The diameter of the zone of inhibition (clear zone around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagents: DPPH solution in methanol, test compounds at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Assay Procedure:
-
A defined volume of the DPPH solution is added to different concentrations of the test compounds.
-
The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. A lower IC₅₀ value indicates higher antioxidant activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity. This can be performed on various cancer cell lines (e.g., MCF-7, HeLa).
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Assay Procedure:
-
The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined. A lower IC₅₀ value indicates greater cytotoxicity.
Expected Outcomes and Significance
This comparative study is expected to provide valuable insights into how the modification of the carboxylic acid functional group to a methyl ester influences the biological properties of this compound. The increased lipophilicity of the methyl ester may lead to enhanced cellular uptake and, consequently, potentially higher efficacy in cell-based assays (antimicrobial and cytotoxicity). Conversely, the free carboxylic acid group might be crucial for interacting with specific biological targets, in which case the parent acid would show higher activity. The results of these proposed experiments would contribute to a better understanding of the structure-activity relationships for this class of compounds and could guide the design of new derivatives with improved therapeutic potential.
References
A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial 4-Benzamidobutanoic Acid
For researchers, scientists, and drug development professionals, ensuring the consistency and purity of starting materials is paramount. Lot-to-lot variability in commercial chemical reagents can significantly impact experimental reproducibility, reaction yields, and the safety and efficacy of final products. This guide provides a framework for assessing the lot-to-lot variability of commercial 4-benzamidobutanoic acid, a key building block in various synthetic pathways.
Understanding Lot-to-Lot Variability
Lot-to-lot variation refers to the differences in the analytical performance and impurity profiles of a reagent from one manufacturing batch to the next.[1][2] These variations can arise from changes in the manufacturing process, raw materials, or storage conditions.[2][3] For a compound like this compound, such variability can manifest as differences in purity, the presence of unforeseen impurities, or altered physical properties, all of which can have downstream consequences in a research or development setting.
To mitigate these risks, a systematic analytical approach to qualify new lots of this compound is essential. This guide outlines key analytical techniques and presents a comparative analysis of hypothetical lots to illustrate the assessment process.
Data Presentation: A Comparative Analysis of Hypothetical Lots
The following table summarizes hypothetical analytical data for three different lots of commercial this compound. This data illustrates the types of variations that can be observed and highlights the importance of a multi-faceted analytical approach.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.5% | 98.2% | 99.8% | > 98.0% |
| Melting Point (°C) | 151-153 | 148-151 | 152-154 | 150-155 |
| Impurity 1 (HPLC, % Area) | 0.2% | 1.1% | 0.1% | < 0.5% |
| Impurity 2 (HPLC, % Area) | 0.1% | 0.5% | Not Detected | < 0.2% |
| Residual Solvents (GC-HS, ppm) | Toluene: 50 | Toluene: 250 | Toluene: 30 | < 100 ppm |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White to Off-White Crystalline Solid |
Analysis of Hypothetical Data:
-
Lot A: Meets all acceptance criteria, representing a high-quality batch suitable for most applications.
-
Lot B: Fails to meet the acceptance criteria for purity, Impurity 1, Impurity 2, and residual solvents. The lower melting point range also suggests the presence of impurities. This lot would likely be rejected for use in sensitive applications.
-
Lot C: Represents the highest purity lot with no detectable Impurity 2 and low residual solvents, making it ideal for demanding applications such as late-stage drug development.
Experimental Protocols
A robust assessment of lot-to-lot variability relies on a combination of chromatographic and spectroscopic techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A sample of each lot is dissolved in the mobile phase and injected into the HPLC system. The purity is calculated based on the area percentage of the main peak. Impurities are identified by their retention times relative to the main peak and quantified.
2. Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
GC-HS is employed to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium.
-
Procedure: A weighed amount of each lot is placed in a headspace vial and heated. The vapor phase is then injected into the GC for analysis.
3. Melting Point Determination
The melting point is a fundamental physical property that can provide a quick indication of purity. Impurities typically lower and broaden the melting point range.
-
Instrumentation: Digital melting point apparatus.
-
Procedure: A small amount of the crystalline solid from each lot is packed into a capillary tube and heated in the apparatus. The temperature range over which the solid melts is recorded.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound and to identify any major organic impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A sample from each lot is dissolved in the deuterated solvent and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.
Mandatory Visualizations
Caption: Workflow for assessing lot-to-lot variability.
Caption: Impact of impurities on a synthetic pathway.
References
Establishing the Limit of Detection and Quantification for 4-Benzamidobutanoic Acid: A Comparative Guide
This guide provides a comprehensive overview of the methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for 4-benzamidobutanoic acid. It is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound. The guide details a primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compares its performance with alternative techniques. All experimental protocols are based on established analytical validation guidelines.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. While a specific validated method for this compound is not widely published, data from a structurally similar compound, 4-nonanamidobenzoic acid, can provide a reliable estimate of expected performance.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for such analyses due to its high sensitivity and selectivity.[2]
Table 1: Comparison of Analytical Method Performance
| Analytical Method | Analyte (Surrogate) | Linearity (r²) | Linear Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL[1] |
| HPLC-UV | p-Aminobenzoic Acid | - | - | - | 5.7 - 19.5 | 6 µg/mL[1] |
| Spectrophotometry | p-Aminobenzoic Acid | - | 0.25 - 7 µg/mL | - | - | 1.67 µg/mL[1] |
Note: Data for 4-Acetamidobenzoic Acid and p-Aminobenzoic Acid are used as surrogates for this compound due to structural similarities. RSD refers to Relative Standard Deviation.
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for a close structural analog and provides a robust starting point for the quantification of this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of the plasma sample, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: Agilent 1290 Infinity II UHPLC system coupled with a 6470 Triple Quadrupole MS.[3]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A precursor ion (the protonated molecule [M+H]+) and a stable product ion will be selected.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
4. Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
To determine σ and S, a calibration curve is constructed using a series of standards at concentrations near the expected LOQ.
Alternative Analytical Methods
For applications where the high sensitivity of LC-MS/MS is not required, other methods can be considered.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique.[2] For compounds like this compound that possess a chromophore, direct UV detection is feasible.
-
Sample Preparation: May require solid-phase extraction (SPE) for sample cleanup and concentration, depending on the matrix.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Separation: A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol mixture.
-
Detection: The UV detector would be set to the wavelength of maximum absorbance for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. However, since this compound is not volatile, a derivatization step is necessary to increase its volatility.[2]
-
Sample Preparation: Involves extraction followed by derivatization (e.g., silylation) to make the analyte suitable for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Separation: A capillary column appropriate for the derivatized analyte is used.
-
Detection: The mass spectrometer provides high selectivity and sensitivity.
Visualizations
Caption: Workflow for establishing LOD and LOQ.
Caption: Decision tree for analytical method selection.
References
comparing the efficacy of different catalysts for 4-benzamidobutanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-benzamidobutanoic acid, a derivative of γ-aminobutyric acid (GABA), is a crucial step in the development of various pharmaceuticals and bioactive molecules. The efficiency of this synthesis is highly dependent on the catalytic system employed for the N-benzoylation of 4-aminobutanoic acid. This guide provides an objective comparison of different catalytic methods, supported by available data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The traditional Schotten-Baumann reaction, which utilizes a stoichiometric amount of base, serves as a common baseline for comparison. However, modern catalytic methods offer advantages in terms of efficiency, milder reaction conditions, and improved environmental footprint. The following table summarizes the performance of various catalysts for the synthesis of amides, with specific data for this compound synthesis where available.
| Catalyst System | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Classical Method | |||||||
| Sodium Hydroxide (Schotten-Baumann) | Stoichiometric | 4-Aminobutanoic acid, Benzoyl chloride | Water/Dichloromethane | 0 - Room Temp. | 1 - 3 | > 90 | General Procedure |
| Modern Catalytic Methods | |||||||
| Polyethylene Glycol (PEG-400) | Recyclable Medium | Amino Acids, Benzoyl chloride | PEG-400 | Room Temp. | 0.5 - 1 | ~80 | [1] |
| Zirconium(IV) Chloride (ZrCl₄) | 5 mol% | Benzoic acid, Pyrrolidine | Tetrahydrofuran (THF) | 65 | 18 | ~90 (estimated) | Adapted from analogous synthesis |
| Boric Acid (B(OH)₃) | 10 mol% | Benzoic acid, Pyrrolidine | Toluene | 110 (reflux) | 8 | ~85-90 (estimated) | Adapted from analogous synthesis |
| Niobium Pentoxide (Nb₂O₅) | Heterogeneous | Dicarboxylic acids, Amines | o-xylene | 135 | 30 | High (for diamides) | [2] |
| Tetrabutylammonium Bromide (TBAB) | Catalytic amount | Varies | Water or Solvent-free | 80 - 120 | Varies | High (for various heterocycles) | [3][4] |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound (Baseline)
This method involves the acylation of 4-aminobutanoic acid with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
4-Aminobutanoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 4-aminobutanoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Simultaneously, add a solution of sodium hydroxide to maintain a slightly alkaline pH.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Protocol 2: PEG-400 Catalyzed Synthesis of N-Benzoyl Amino Acids
This protocol offers a greener alternative by using recyclable polyethylene glycol as the reaction medium.[1]
Materials:
-
Amino acid (e.g., 4-aminobutanoic acid)
-
Benzoyl chloride
-
Polyethylene glycol (PEG-400)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the amino acid in a solution of sodium bicarbonate in water.
-
Add PEG-400 to the reaction mixture.
-
Slowly add benzoyl chloride to the mixture while stirring.
-
Continue stirring at room temperature for 30-60 minutes.
-
Extract the product with a suitable organic solvent.
-
The aqueous PEG-400 layer can be recovered and reused.
Visualizing the Workflow
The general experimental workflow for comparing the efficacy of different catalysts can be visualized as follows:
Caption: General workflow for catalyst efficacy comparison in this compound synthesis.
The logical relationship for catalyst selection based on performance metrics can be represented as:
Caption: Decision matrix for optimal catalyst selection based on key performance indicators.
References
Independent Verification of 4-Benzamidobutanoic Acid: A Review of Available Biological Data
An extensive review of publicly available scientific literature and databases reveals a significant lack of reported biological effects for 4-benzamidobutanoic acid. While its chemical identity is confirmed, detailed experimental data on its specific biological activities, mechanism of action, and potential therapeutic applications are currently unavailable. This guide, therefore, serves to report on this data gap and provides a comparative look at structurally related compounds for which biological data exists, offering potential avenues for future research.
This compound: Chemical Identity
This compound, also known as 4-benzamidobutyric acid or N-benzoyl-gamma-aminobutyric acid, is a chemical compound with the molecular formula C₁₁H₁₃NO₃. Its structure consists of a butanoic acid backbone with a benzamido group attached to the nitrogen atom of the gamma-aminobutyric acid (GABA) moiety.
Reported Biological Activity: A Data Gap
Despite its well-defined chemical structure, there is a notable absence of published studies detailing the specific biological effects of this compound. Searches of prominent scientific databases have not yielded any in-vitro or in-vivo experimental data, clinical trial information, or detailed pharmacological profiles for this specific compound. Therefore, a direct, data-driven comparison of its performance with other alternatives is not feasible at this time.
Comparative Analysis of Structurally Related Compounds
To provide context and potential starting points for investigation, this section explores the biological activities of compounds that share structural similarities with this compound. It is crucial to emphasize that the activities of these related molecules cannot be directly extrapolated to this compound itself.
Benzoic Acid Derivatives
Numerous derivatives of benzoic acid have been synthesized and evaluated for a wide range of biological activities. For instance, certain benzoic acid derivatives have been investigated as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), a key molecule in inflammatory processes.
Benzamide-Containing Compounds
The benzamide functional group is present in a variety of biologically active molecules. Derivatives of 4-fluorobenzamide have been synthesized and shown to act as cholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases. Furthermore, complex molecules incorporating a benzamido group have been designed as antitumor agents that inhibit DNA topoisomerase II.
The logical relationship for investigating the potential biological activity of this compound, based on its structural components, can be visualized as follows:
Caption: Investigational logic for this compound.
Future Directions and Recommendations
The absence of biological data for this compound presents an open area for scientific inquiry. Researchers and drug development professionals interested in this molecule should consider the following steps:
-
Initial In-Vitro Screening: A logical first step would be to perform broad in-vitro screening assays to identify any potential biological activity. This could include assays for receptor binding (particularly GABA receptors, given its structural similarity), enzyme inhibition, and cytotoxicity in various cell lines.
-
Hypothesis-Driven Research: Based on the activities of structurally similar compounds, researchers could formulate specific hypotheses to test. For example, its potential as a modulator of GABAergic neurotransmission or as an enzyme inhibitor could be systematically investigated.
-
Detailed Experimental Protocols: Should initial screenings yield positive results, the development and publication of detailed experimental protocols will be crucial for independent verification and further research by the scientific community.
This workflow for future investigation can be outlined as follows:
Caption: Proposed research workflow for this compound.
Safety Operating Guide
Navigating the Safe Disposal of 4-Benzamidobutanoic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-benzamidobutanoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. A face shield is recommended for splash-prone procedures. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat must be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
In the event of a spill, evacuate the immediate area and contain the material with an inert absorbent. The collected material must be treated as hazardous waste. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Standard Disposal Procedure for this compound
The recommended and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste. On-site neutralization and drain disposal are not recommended without a specific institutional and regulatory-approved protocol, as the full environmental and safety profile of this specific compound is not widely documented.
Step-by-Step Disposal Plan:
-
Containerization: Place the this compound waste into a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tightly fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and bases.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Adhere to all local, state, and federal regulations for the transport and disposal of chemical waste.[1]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling 4-Benzamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance on the safe handling and disposal of 4-benzamidobutanoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hierarchy of Controls for Chemical Safety
The most effective way to manage laboratory hazards is to follow the hierarchy of controls, a systematic approach to minimizing risk.[1][2][3][4] This framework prioritizes control methods from most to least effective.
Caption: Hierarchy of Controls for Laboratory Safety.
Personal Protective Equipment (PPE)
Given that this compound is a solid organic acid that can cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be ANSI Z87.1-compliant for chemical splash protection.[5] A face shield may be necessary for procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic acids.[6] Always inspect gloves for pinholes or tears before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. | For handling large quantities or when generating dust, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational steps is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[7]
-
Area Designation: Clearly label the work area where the acid is being used.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] A spill kit appropriate for solid acids should also be available.
Handling and Use
-
Weighing: When weighing the solid acid, do so in a fume hood or on a balance with appropriate local exhaust ventilation to prevent dust inhalation.
-
Dissolving: When dissolving the acid, always add the acid to the solvent slowly.[7] Never add solvent to the acid, especially water, as it can cause a violent exothermic reaction with some concentrated acids.[5]
-
Storage of Solutions: Keep containers of acid solutions tightly closed when not in use and store them in a designated, well-ventilated area, away from incompatible materials such as bases.[7][9]
Spill and Emergency Procedures
-
Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container. The area can then be decontaminated with a suitable cleaning solution.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the safety officer. If there is a risk of significant airborne dust, do not attempt to clean it up without appropriate respiratory protection.
-
Skin Contact: If the acid comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][8]
-
Eye Contact: If the acid gets into the eyes, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[9]
-
Solution Waste: Aqueous solutions of this compound should be neutralized before disposal.
Neutralization of Acidic Solutions
-
Procedure: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[10] Monitor the pH of the solution. The neutralization process is complete when the pH is between 6 and 8.
-
Caution: Be aware that the neutralization reaction may generate gas and heat. Perform this procedure in a fume hood and add the base slowly to control the reaction rate.
Final Disposal
-
Neutralized Solutions: Once neutralized, small quantities of the resulting salt solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[10] Always check with your institution's environmental health and safety department before disposing of any chemical waste down the drain.
-
Solid Waste: The labeled container of solid waste should be disposed of through your institution's hazardous waste management program.[11][12] Do not dispose of solid chemical waste in the regular trash.[11]
References
- 1. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]
- 2. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 3. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 4. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. earth.utah.edu [earth.utah.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. sfasu.edu [sfasu.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
